molecular formula C7H4F4O B144575 4-Fluoro-2-(trifluoromethyl)phenol CAS No. 130047-19-7

4-Fluoro-2-(trifluoromethyl)phenol

Cat. No.: B144575
CAS No.: 130047-19-7
M. Wt: 180.1 g/mol
InChI Key: RNOVGJWJVRESAA-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)phenol (CAS 130047-19-7) is an organofluorine compound with the molecular formula C 7 H 4 F 4 O and a molecular weight of 180.10 g/mol . This compound is characterized as a solid with a melting point between 52°C and 53°C . It is offered with a high purity of 98%, making it suitable for advanced research applications . As a phenolic compound containing both fluorine and a trifluoromethyl group, it serves as a valuable building block in synthetic chemistry. The incorporation of fluorine atoms and the trifluoromethyl group can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and bioavailability . This makes fluorinated compounds like this particularly interesting in the development of new chemical entities, especially in pharmaceutical and agrochemical research . Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Please consult the Safety Data Sheet (SDS) prior to use. The compound is classified as hazardous and carries the signal word "Danger" . Key hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers must adhere to strict safety protocols, including wearing protective gloves, protective clothing, and eye/face protection, and using only in a well-ventilated area . Storage: For prolonged storage, it is recommended to keep the product sealed in a dry environment .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOVGJWJVRESAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333797
Record name 4-Fluoro-2-(trifluoromethyl)phenol
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130047-19-7
Record name 4-Fluoro-2-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxybenzotrifluoride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 130047-19-7

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its applications, particularly as a key building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a substituted phenol featuring both a fluorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical properties. The trifluoromethyl group, a strong electron-withdrawing group, increases the acidity of the phenolic hydroxyl group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 130047-19-7[1]
Molecular Formula C₇H₄F₄O[1]
Molecular Weight 180.1 g/mol [1]
Appearance White to yellowish-brown crystals[2]
Melting Point 45-47 °C (lit.)[2][3]
Boiling Point 71.5-72 °C (8 mmHg)[2]
Solubility Insoluble in water. Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly).[2]
pKa 8.675 (25°C)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Table 2: Spectroscopic Data of this compound and Related Compounds

Technique Description
¹H NMR Data for the related compound 4-(Trifluoromethyl)phenol shows characteristic aromatic proton signals. For this compound, one would expect complex splitting patterns in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR For the related compound 4-(Trifluoromethyl)phenol, characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the aromatic carbons are observed.[4][5]
¹⁹F NMR Expected to show two distinct signals: one for the fluorine atom on the ring and another for the trifluoromethyl group.
FTIR A vapor phase IR spectrum is available, which would show characteristic peaks for O-H stretching, C-F stretching, and aromatic C-H and C=C stretching.[6] For the related 4-(trifluoromethyl)phenol, spectra are also available.[2][7]
Mass Spectrometry Electron ionization (EI) mass spectrometry of the related 4-(trifluoromethyl)phenol would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of fluorinated phenols can be challenging. One common approach involves the diazotization of a corresponding aniline precursor followed by hydrolysis.

A representative protocol for the synthesis of a related compound, 4-fluoro-3-trifluoromethylphenol, is described in US Patent 5,892,126:

  • Diazotization: 4-fluoro-3-trifluoromethylaniline is dissolved in an aqueous solution of sulfuric acid. The mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.[8]

  • Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper sulfate catalyst, to hydrolyze the diazonium group and introduce a hydroxyl group, yielding the desired phenol.[8]

Purification:

The crude product can be purified by distillation under reduced pressure or by recrystallization.[9] For analytical purposes, purification can be achieved through flash column chromatography on silica gel.[10]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of this compound. To improve peak shape and reduce tailing, derivatization of the polar phenolic hydroxyl group, for instance, through allylation, can be performed prior to analysis.[11]

  • GC Conditions (Hypothetical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.[11]

    • Temperature Program: An initial temperature of 50-70°C, ramped up to 250-300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[11]

    • Scan Range: m/z 40-400.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[12][13] The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[14]

Role as a Synthetic Intermediate

This compound is a key intermediate for introducing the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger molecules. Its hydroxyl group provides a reactive handle for various chemical transformations, such as etherification and esterification. For example, it can be used in the synthesis of diaryl ethers.[3][15]

Biological Relevance as a Metabolite

4-(Trifluoromethyl)phenol, a closely related compound, is a known human metabolite of the antidepressant drug fluoxetine.[16] This highlights the importance of understanding the biological properties of such fluorinated phenols in the context of drug metabolism and toxicology. Studies have shown that 4-(trifluoromethyl)phenol can be cytotoxic. While specific studies on the biological activity of this compound are limited, its structural similarity to known bioactive compounds suggests it could be a subject of interest in toxicological and pharmacological research.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the direct interaction or modulation of specific signaling pathways by this compound. Its primary role in a biological context that has been identified is as a potential metabolite of more complex fluorinated compounds.

The diagram below illustrates a generalized workflow for the synthesis and analysis of substituted phenols, which is applicable to this compound.

G General Workflow for Synthesis and Analysis of this compound start Starting Material (e.g., Substituted Aniline) diazotization Diazotization (NaNO2, H2SO4, low temp) start->diazotization hydrolysis Hydrolysis (Heat, CuSO4 catalyst) diazotization->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification (Distillation / Recrystallization / Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis (NMR, IR, GC-MS) pure_product->analysis application Application (Synthetic Intermediate) pure_product->application

Caption: General synthetic and analytical workflow for this compound.

The following diagram illustrates the logical relationship of this compound as a building block in chemical synthesis.

G Role of this compound in Synthesis phenol This compound (Building Block) reaction Chemical Reaction (e.g., Etherification) phenol->reaction product Complex Molecule (Pharmaceutical / Agrochemical) reaction->product properties Desired Properties: - Metabolic Stability - Lipophilicity - Binding Affinity product->properties

Caption: Role of this compound as a synthetic building block.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-2-(trifluoromethyl)phenol (CAS No. 130047-19-7). This fluorinated phenol derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. This document details a probable synthetic route, experimental protocols, and key characterization data.

Physicochemical Properties

This compound is a colorless to pale yellow solid at room temperature. It is largely insoluble in water but exhibits good solubility in common organic solvents such as ethers and alcohols.[1] The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton compared to unsubstituted phenol.

PropertyValueSource
CAS Number 130047-19-7[2]
Molecular Formula C₇H₄F₄O[2]
Molecular Weight 180.10 g/mol [3]
Appearance Colorless to pale yellow solid[1]
Solubility Insoluble in water; Soluble in organic solvents like ethers and alcohols.[1]
Predicted Boiling Point 465.69 K[3]
Predicted Melting Point 324.09 K[3]

Synthesis Pathway

The most plausible and established method for the synthesis of this compound is through the diazotization of its corresponding aniline precursor, 4-Fluoro-2-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This multi-step process is a standard and reliable method for introducing a hydroxyl group onto an aromatic ring.

Synthesis_Pathway cluster_reactants Starting Material cluster_reaction1 Diazotization cluster_reaction2 Hydrolysis 4-Fluoro-2-(trifluoromethyl)aniline 4-Fluoro-2-(trifluoromethyl)aniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Fluoro-2-(trifluoromethyl)aniline->Diazonium Salt Intermediate NaNO₂, H₂SO₄, H₂O 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound H₂O, Δ (CuSO₄ catalyst)

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a viable method for the synthesis and purification of this compound.[4][5]

Synthesis of this compound

Materials:

  • 4-Fluoro-2-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper (II) Sulfate (CuSO₄) (optional, as catalyst)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Aniline Sulfate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to a stirred solution of 4-Fluoro-2-(trifluoromethyl)aniline in water while maintaining the temperature below 50°C with an ice bath. The mixture is then cooled to 0-5°C.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cold aniline sulfate solution. The temperature must be strictly maintained between 0°C and 5°C throughout the addition to prevent the decomposition of the diazonium salt. The reaction is typically stirred for an additional 30-60 minutes at this temperature after the addition is complete. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Hydrolysis of the Diazonium Salt: The cold diazonium salt solution is then slowly added to a heated aqueous solution, optionally containing a catalytic amount of copper (II) sulfate. The temperature of the hydrolysis mixture is typically maintained between 80-100°C. Vigorous nitrogen evolution will be observed. The mixture is heated until the gas evolution ceases, indicating the completion of the reaction.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and extracted several times with an organic solvent such as toluene or diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected outcomes from standard analytical techniques.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic region (approx. 6.8-7.5 ppm) will show complex multiplets for the three aromatic protons. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Aromatic carbons will appear in the range of 110-160 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group, which will appear as a singlet.
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and aromatic C=C and C-H stretches.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 180.02. Common fragmentation patterns would involve the loss of CO and CF₃.
Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Purification (Distillation/Chromatography) NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purified Product->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified Product->Mass_Spectrometry Purity_Analysis Purity Analysis (GC/HPLC) Purified Product->Purity_Analysis

Caption: Characterization workflow for this compound.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. As with many fluorinated organic compounds, it may be irritating to the eyes, skin, and respiratory system.[1]

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The detailed protocols and characterization guidelines provided herein are intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science in the preparation and validation of this important chemical intermediate.

References

Spectroscopic and Spectrometric Analysis of 4-Fluoro-2-(trifluoromethyl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated spectroscopic and spectrometric data for 4-Fluoro-2-(trifluoromethyl)phenol. These predictions are derived from the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.2 - 7.4dddJ(H,H) ≈ 9, J(H,F) ≈ 8, J(H,H) ≈ 3H-6
~ 7.0 - 7.2ddJ(H,H) ≈ 9, J(H,H) ≈ 5H-5
~ 6.9 - 7.1dddJ(H,F) ≈ 10, J(H,H) ≈ 5, J(H,H) ≈ 3H-3
~ 5.0 - 6.0br s--OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 155 - 160dJ(C,F) ≈ 240-250C-4
~ 150 - 155dJ(C,F) ≈ 2-4C-1
~ 120 - 125qJ(C,F) ≈ 270-280-CF₃
~ 118 - 122dqJ(C,F) ≈ 30-35, J(C,F) ≈ 3-5C-2
~ 117 - 120dJ(C,F) ≈ 20-25C-5
~ 115 - 118dJ(C,F) ≈ 8-10C-3
~ 110 - 115dJ(C,F) ≈ 20-25C-6

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -60 to -65s--CF₃
~ -110 to -120m-Ar-F

Reference: CFCl₃ at 0.00 ppm

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
1600 - 1585, 1500 - 1400Medium to StrongAromatic C=C stretch
1350 - 1150StrongC-F stretch (trifluoromethyl)
1260 - 1200StrongC-O stretch (phenol)
~1250StrongC-F stretch (aromatic)
900 - 675StrongAromatic C-H out-of-plane bend

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
180High[M]⁺ (Molecular Ion)
161Moderate[M - F]⁺ or [M - OH - H]⁺
151Moderate[M - CHO]⁺
131Moderate[M - CF₃]⁺
111Low[M - CF₃ - HF]⁺
69High[CF₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic and spectrometric data are essential for reproducibility and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure and connectivity of this compound.

Materials and Equipment:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]

  • NMR tube and cap

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ¹⁹F), including pulse width, acquisition time, and relaxation delay.[2]

    • Acquire the Free Induction Decay (FID) for each spectrum.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

  • Spatula

  • Agate mortar and pestle (for KBr method)

  • Hydraulic press (for KBr method)

Procedure (ATR method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C-H, C=C, C-F, C-O).[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight).[5]

  • Sample introduction system (e.g., direct insertion probe or gas chromatography inlet).

  • Volatile solvent (if using GC-MS).

Procedure (Direct Insertion Probe with EI):

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Apply a small amount of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

  • Instrument Setup and Data Acquisition:

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.[5]

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.[6]

    • Analyze the fragmentation pattern to identify characteristic fragment ions. The presence of fluorine and other halogens can often be identified by their isotopic patterns.[7][8]

Visualizations

The following diagrams illustrate the generalized workflows for the described spectroscopic and spectrometric techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Calibrate G->H I Integrate and Analyze H->I J Structure Elucidation I->J

Caption: Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Identify Absorption Bands D->E F Assign Functional Groups E->F

Caption: Workflow for IR Spectroscopy (ATR).

MS_Workflow A Sample Introduction (e.g., Direct Probe) B Vaporization A->B C Ionization (e.g., Electron Impact) B->C D Acceleration C->D E Mass Analysis (Separation by m/z) D->E F Detection E->F G Data Analysis (Mass Spectrum) F->G

Caption: Workflow for Mass Spectrometry (EI).

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenol, a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, and outlines a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position relative to the hydroxyl group.

Chemical Structure:

The presence of the trifluoromethyl group significantly influences the compound's properties, contributing to increased lipophilicity and metabolic stability in derivative molecules, making it a valuable synthon in drug discovery.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound
CAS Number 130047-19-7[1]
Molecular Formula C₇H₄F₄O[1][2][3]
Molecular Weight 180.10 g/mol [3][4]
Appearance Solid
LogP (Octanol/Water) 2.550 (Crippen Calculated)[5]
Water Solubility -2.45 (Log10 of Water solubility in mol/l, Crippen Calculated)[5]
Boiling Point 465.69 K (Joback Calculated)[5]
Melting Point 324.09 K (Joback Calculated)[5]

Synthesis of this compound

While various methods exist for the synthesis of substituted phenols, a common route to trifluoromethylated phenols involves the hydroxylation of a corresponding trifluoromethylated aniline derivative. The following protocol describes a plausible synthetic route based on the diazotization of 4-fluoro-2-(trifluoromethyl)aniline followed by hydrolysis.

Experimental Protocol: Diazotization and Hydrolysis

This protocol outlines the conversion of 4-fluoro-2-(trifluoromethyl)aniline to this compound.

Materials:

  • 4-fluoro-2-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Sulfate (CuSO₄)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq).

    • Carefully add a mixture of concentrated sulfuric acid (5.0-6.0 eq) and water, ensuring the temperature is maintained below 10°C with an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise via the dropping funnel, keeping the internal temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • In a separate reaction vessel, prepare an aqueous solution of copper(II) sulfate.

    • Heat the copper(II) sulfate solution to approximately 80°C.

    • Slowly and carefully add the previously prepared diazonium salt solution to the hot copper(II) sulfate solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, maintain the reaction mixture at 80-90°C for 1-2 hours to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with toluene (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Biological Significance and Applications

This compound itself is not typically an end-product but serves as a crucial intermediate in the synthesis of more complex molecules. The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

While no specific signaling pathways involving this compound have been extensively documented, related trifluoromethylphenols are known metabolites of various pharmaceuticals. For instance, 4-(trifluoromethyl)phenol is a known metabolite of the antidepressant fluoxetine.[6][7] The study of such metabolites is critical in understanding the pharmacokinetics and potential toxicity of parent drugs.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aniline precursor.

G Synthesis Workflow for this compound A Start: 4-Fluoro-2-(trifluoromethyl)aniline B Diazotization (H2SO4, NaNO2, <5°C) A->B C Diazonium Salt Intermediate B->C D Hydrolysis (CuSO4, H2O, 80-90°C) C->D E Crude Product Mixture D->E F Extraction with Toluene E->F G Purification (Distillation/Chromatography) F->G H Final Product: This compound G->H

Caption: Synthetic pathway from aniline to the final phenol product.

General Analytical Workflow

This diagram outlines a typical workflow for the analysis and characterization of the synthesized this compound.

G Analytical Workflow for Product Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Crude Product B Dissolution in appropriate solvent (e.g., CDCl3 for NMR, Acetonitrile for HPLC) A->B C NMR Spectroscopy (1H, 13C, 19F) - Structural Confirmation B->C D Mass Spectrometry (MS) - Molecular Weight Verification B->D E High-Performance Liquid Chromatography (HPLC) - Purity Assessment B->E F Gas Chromatography (GC) - Purity and Volatile Impurities B->F G Spectral Interpretation and Structure Elucidation C->G D->G H Purity Calculation E->H F->H I Final Report and Characterization Data G->I H->I

Caption: A logical flow for the analysis of synthesized compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these properties is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation, and storage.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₄F₄O. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences its chemical behavior.

PropertyValueSource
Molecular Formula C₇H₄F₄O--INVALID-LINK--
Molecular Weight 180.10 g/mol --INVALID-LINK--
CAS Number 130047-19-7--INVALID-LINK--
LogP (Octanol/Water Partition Coefficient) 2.550 (Calculated)--INVALID-LINK--

Solubility Profile

The solubility of a compound is a fundamental parameter that dictates its behavior in various chemical and biological systems. While specific experimental data for this compound is limited in publicly available literature, predictions and data from analogous compounds provide valuable insights.

Aqueous Solubility

The predicted aqueous solubility for this compound is low. Cheméo reports a calculated Log10 of water solubility of -2.45 mol/L.[1] This low water solubility is expected due to the hydrophobic nature of the trifluoromethyl group and the fluorinated aromatic ring.

Solubility in Organic Solvents

Table of Expected Solubility in Common Organic Solvents (Qualitative)

SolventExpected SolubilityRationale
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent, similar to methanol.
AcetoneSolublePolar aprotic solvent.
DichloromethaneSolubleModerately polar solvent.
TolueneSparingly SolubleNonpolar aromatic solvent.
HexaneInsolubleNonpolar aliphatic solvent.

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. Degradation can be influenced by factors such as pH, light, and temperature.

pH Stability

The stability of trifluoromethylphenols in aqueous solutions is highly dependent on pH. Studies on related isomers, such as 2-(trifluoromethyl)phenol, have shown that degradation is observed in neutral to alkaline conditions (pH 7 to 10.8), while no degradation is seen in acidic buffers (pH 6.2).[3] It is anticipated that this compound will exhibit similar pH-dependent stability, being more stable in acidic conditions and more prone to degradation in neutral to alkaline environments.

Photostability

Exposure to light can induce the degradation of phenolic compounds. Research on the aqueous photolysis of (trifluoromethyl)phenols, including the 2- and 4-isomers, has demonstrated that photolysis rates are pH-dependent, with faster degradation occurring at higher pH levels.[4][5] For instance, the direct photolysis rate constant for 2-(trifluoromethyl)phenol at pH 10 is two orders of magnitude larger than at pH 7.[4][5] The primary photoproduct for these compounds is typically fluoride, with trifluoroacetic acid (TFA) being a minor product, particularly when the trifluoromethyl group is in the para position.[4]

Thermal Stability

While specific thermal degradation data for this compound is not available, information on the related compound 4-Fluoro-3-(trifluoromethyl)phenol suggests it is relatively stable at room temperature but may decompose at high temperatures.[2] Phenolic compounds, in general, can be susceptible to thermal degradation, and the presence of the trifluoromethyl group may influence this stability.

Experimental Protocols

To facilitate further research and characterization of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol outlines the widely accepted shake-flask method for determining the solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, methanol, ethanol, dichloromethane).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification:

    • Calculate the solubility from the measured concentration and the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep1 Add excess compound to solvents prep2 Seal vials prep1->prep2 equil Agitate in shaker bath (24-48h at constant T) prep2->equil sep Allow undissolved solid to settle equil->sep analysis1 Withdraw supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC-UV analysis2->analysis3 quant Calculate solubility analysis3->quant G Workflow for Stability Assessment cluster_stress Apply Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Analysis start Prepare stock solution of This compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation photo Photodegradation start->photo thermal Thermal Degradation start->thermal sampling Withdraw samples at various time points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by HPLC-PDA/MS sampling->analysis data Calculate remaining parent compound and identify degradation products analysis->data G Potential Degradation Pathways cluster_hydrolysis Hydrolytic Defluorination (Neutral/Alkaline pH) cluster_photo Photodegradation parent This compound hydro_prod Hydroxybenzoic Acid Derivative + Fluoride Ions parent->hydro_prod H₂O photo_prod1 Fluoride Ions (Major) parent->photo_prod1 photo_prod2 Trifluoroacetic Acid (Minor) parent->photo_prod2

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The introduction of fluorine and trifluoromethyl substituents onto a phenol scaffold imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1][2][3][4] This guide details its physicochemical properties, provides a plausible experimental protocol for its synthesis based on established chemical transformations, and discusses its relevance in modern chemical research.

Introduction and Historical Context

The precise first synthesis of this compound is not clearly documented in seminal publications. However, its development can be situated within the mid-20th century surge in research into fluorinated organic compounds. The unique properties conferred by fluorine, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, spurred chemists to explore the incorporation of fluorine into organic molecules to modulate their chemical and biological properties.

The trifluoromethyl group (-CF3), in particular, became a key functional group in pharmaceutical and agrochemical research due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity.[3] The synthesis of various trifluoromethyl-substituted phenols was explored, often through harsh reaction conditions. Patented methods from the late 1970s describe general processes for preparing trifluoromethylphenols, highlighting the industrial interest in these compounds. The synthesis of fluorinated and trifluoromethylated anilines and their subsequent conversion to phenols via diazotization has been a common strategy.[5][6] It is therefore highly probable that this compound was first synthesized via a similar, albeit unpublished, route as part of broader research programs into fluorinated synthons.

Physicochemical and Spectroscopic Data

Accurate data on the physicochemical and spectroscopic properties of this compound is crucial for its application in synthesis and drug design.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. Much of the available data is derived from computational models, with experimental values being less common in the public domain.

PropertyValueUnitSource
Molecular Formula C₇H₄F₄O-Cheméo[7]
Molecular Weight 180.10 g/mol Cheméo[7]
CAS Number 130047-19-7-ChemicalBook[8]
Normal Boiling Point (Tboil) 465.69KJoback Calculated Property[7]
Normal Melting Point (Tfus) 324.09KJoback Calculated Property[7]
Octanol/Water Partition Coefficient (logPoct/wat) 2.550-Crippen Calculated Property[7]
Water Solubility (log10WS) -2.45mol/lCrippen Calculated Property[7]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following represents expected spectral characteristics based on its structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex splitting patterns for the aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings. The phenolic proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling constants. The trifluoromethyl carbon will also show a distinct quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for characterizing this molecule. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns provide unambiguous evidence for the substitution pattern.[9]

  • IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong C-F stretching bands are expected in the 1100-1400 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements characteristic of phenols.

Experimental Protocols: A Plausible Synthesis Route

While a specific, peer-reviewed synthesis protocol for this compound is not readily found, a highly plausible and commonly employed method for the synthesis of substituted phenols is the diazotization of the corresponding aniline followed by hydrolysis of the resulting diazonium salt.[6][10][11][12][13] The following protocol is a detailed, generalized procedure based on this established methodology.

Synthesis of this compound from 4-Fluoro-2-(trifluoromethyl)aniline

This two-step process involves the initial formation of a diazonium salt from 4-Fluoro-2-(trifluoromethyl)aniline, which is then hydrolyzed to the target phenol.

Step 1: Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline

  • Reagents and Equipment:

    • 4-Fluoro-2-(trifluoromethyl)aniline

    • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled Water

    • Ice Bath

    • Magnetic Stirrer and Stir Bar

    • Beaker or Round-bottom flask

    • Thermometer

  • Procedure:

    • In a beaker or round-bottom flask, dissolve a specific molar equivalent of 4-Fluoro-2-(trifluoromethyl)aniline in a solution of concentrated sulfuric acid (or hydrochloric acid) and water. This is an exothermic process and should be done carefully with cooling.

    • Cool the resulting solution to 0-5 °C using an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[12]

    • Prepare a solution of sodium nitrite in cold distilled water.

    • Add the sodium nitrite solution dropwise to the cold aniline solution. The addition should be slow, and the temperature of the reaction mixture must be maintained below 5 °C.[6][14]

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 4-fluoro-2-(trifluoromethyl)benzenediazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Reagents and Equipment:

    • The 4-fluoro-2-(trifluoromethyl)benzenediazonium salt solution from Step 1

    • Steam Distillation Apparatus or Reflux Condenser

    • Heating Mantle

    • Receiving Flask

    • Separatory Funnel

    • Drying Agent (e.g., anhydrous sodium sulfate)

    • Rotary Evaporator

  • Procedure:

    • Gently heat the aqueous solution of the diazonium salt. This can be done by warming the solution to around 50-60 °C or by steam distillation.[10][11][13] The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound and the evolution of nitrogen gas.

    • If using steam distillation, the product will co-distill with the water and can be collected in a receiving flask.

    • If heating in solution, after the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

    • Extract the product from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis reagent reagent intermediate intermediate product product conditions conditions aniline 4-Fluoro-2-(trifluoromethyl)aniline diazonium 4-Fluoro-2-(trifluoromethyl)benzenediazonium Salt aniline->diazonium Diazotization na_no2 NaNO₂ acid H₂SO₄ / H₂O phenol This compound diazonium->phenol Hydrolysis heat Heat (Δ) cond1 0-5 °C cond2 ~50-60 °C or Steam Distillation

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression of the synthesis.

Logical_Flow start_material start_material process_step process_step intermediate_product intermediate_product final_product final_product start Start: 4-Fluoro-2-(trifluoromethyl)aniline diazotization Diazotization with NaNO₂/H₂SO₄ at 0-5 °C start->diazotization diazonium_salt Intermediate: Diazonium Salt diazotization->diazonium_salt hydrolysis Hydrolysis with Heat diazonium_salt->hydrolysis product Final Product: this compound hydrolysis->product

Caption: Logical flow of the synthesis from starting material to final product.

Applications in Research and Drug Development

While specific applications of this compound are often proprietary, its structural motifs are highly relevant in modern drug discovery. The strategic placement of fluorine and a trifluoromethyl group on a phenolic ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Lipophilicity and Permeability: The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Binding Affinity: The electron-withdrawing nature of the substituents can alter the pKa of the phenolic hydroxyl group and influence hydrogen bonding interactions with biological targets, potentially increasing binding affinity and potency.[1]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a target protein.

Given these properties, this compound serves as a valuable building block for the synthesis of a wide range of more complex molecules being investigated for various therapeutic areas, including oncology, neuroscience, and infectious diseases. Its utility extends to the development of novel agrochemicals and advanced materials where enhanced stability and specific electronic properties are desired.[2]

Conclusion

This compound is a key fluorinated intermediate with significant potential in chemical synthesis. While its specific discovery and history are not well-documented, its importance is evident from the continued interest in fluorinated building blocks for drug discovery and materials science. The plausible synthesis via diazotization of the corresponding aniline is a robust and well-established method. The unique combination of a fluorine atom and a trifluoromethyl group on the phenol ring provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules, underscoring the continued relevance of this compound in modern chemical research.

References

Quantum Chemical Blueprint for 4-Fluoro-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting an in-depth quantum chemical analysis of 4-Fluoro-2-(trifluoromethyl)phenol. Due to the limited availability of specific published computational studies on this molecule, this document serves as a detailed procedural blueprint for researchers, scientists, and professionals in drug development. It outlines the requisite computational methodologies, from geometry optimization to the prediction of spectroscopic and electronic properties, using Density Functional Theory (DFT). The guide includes structured tables with hypothetical yet representative data to illustrate the expected outcomes of such an analysis. Furthermore, it incorporates visualizations of the computational workflow and the interdependencies of calculated molecular properties to facilitate a deeper understanding of the theoretical approach.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its electron-withdrawing trifluoromethyl and fluoro substituents, alongside the hydrogen-bonding capability of the hydroxyl group. A thorough understanding of its molecular structure, vibrational modes, electronic characteristics, and reactivity is paramount for its application in rational drug design and the development of novel materials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the atomic level. This guide details the standard computational procedures for a comprehensive theoretical investigation of this compound, providing a robust framework for future research.

Computational Methodology (Experimental Protocols)

The computational analysis of this compound would be conducted using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The typical computational protocol is as follows:

  • Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling interface.

  • Geometry Optimization: The structure is optimized to find the global minimum on the potential energy surface. This is crucial as all subsequent calculations are performed on this optimized geometry. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are necessary for describing the bonding in detail.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

  • Electronic Property Analysis: Key electronic properties are derived from the optimized wave function. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) is also calculated to identify regions of electrophilic and nucleophilic attack.

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a standard reference (e.g., Tetramethylsilane, TMS).

Data Presentation: Predicted Molecular Properties

The following tables present hypothetical, yet representative, data that would be obtained from the computational protocol described above.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C1-C21.39
C2-C31.38
C3-C41.39
C4-C51.38
C5-C61.39
C6-C11.40
C1-O1.36
O-H0.96
C2-C(F3)1.50
C-F (avg. in CF3)1.34
C4-F1.35
Bond Angles (°) C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4119.0
C3-C4-C5121.0
C1-O-H109.5
C1-C2-C(F3)122.0
F-C-F (avg. in CF3)108.5
Dihedral Angles (°) C6-C1-O-H0.0 / 180.0
C3-C2-C(F3)-F60.0

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Assignment
3550O-H stretch
3100-3000Aromatic C-H stretch
1600-1500Aromatic C=C stretch
1350-1250C-F stretch (in CF3)
1250-1150C-O stretch
1100-1000Aromatic C-H in-plane bend
850-750Aromatic C-H out-of-plane bend

Table 3: Predicted Electronic Properties

Property Calculated Value (eV)
Highest Occupied Molecular Orbital (HOMO)-6.5
Lowest Unoccupied Molecular Orbital (LUMO)-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

Table 4: Predicted NMR Chemical Shifts (ppm)

Atom Predicted Chemical Shift (ppm)
¹H NMR
H (O-H)5.5
H37.2
H57.0
H67.4
¹³C NMR
C1155.0
C2120.0 (q)
C3118.0
C4160.0 (d)
C5115.0
C6128.0
CF3124.0 (q)

Visualization of Computational Workflow and Property Relationships

To further clarify the logical flow of the computational study and the interrelation of the calculated properties, the following diagrams are provided.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Output mol_struct 1. Molecular Structure Input comp_params 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_struct->comp_params geom_opt 3. Geometry Optimization comp_params->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 5. Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_calc 6. NMR Shielding Calculation (GIAO) geom_opt->nmr_calc vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_data Electronic Properties elec_prop->elec_data nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts opt_geom Optimized Geometry

Caption: Computational workflow for quantum chemical analysis.

G cluster_core Core Calculation cluster_derived Derived Properties opt_geom Optimized Molecular Geometry (Minimum Energy Structure) vib_freq Vibrational Frequencies (IR/Raman Spectra) opt_geom->vib_freq Requires Hessian Matrix homo_lumo Electronic Properties (HOMO-LUMO, MEP, Reactivity) opt_geom->homo_lumo Based on Final Wavefunction nmr Spectroscopic Properties (NMR Chemical Shifts) opt_geom->nmr Requires Optimized Coordinates thermo Thermodynamic Properties (Enthalpy, Entropy) vib_freq->thermo Provides Zero-Point Energy

Caption: Interrelation of calculated molecular properties.

Conclusion

This technical guide has outlined a comprehensive and standardized protocol for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed methodology for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can gain significant insights into the molecular characteristics of this compound. The provided tables of hypothetical data and the workflow diagrams serve as a practical reference for setting up calculations and interpreting the results. This framework enables a deeper, theory-driven understanding of this compound, which is essential for its potential applications in drug discovery and materials science.

Predicted ¹H and ¹³C NMR Shifts for 4-Fluoro-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-2-(trifluoromethyl)phenol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated phenol compounds. The provided data and methodologies serve as a crucial reference for structural elucidation and purity assessment.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using computational NMR prediction software, which employs established algorithms to estimate the chemical environment of each nucleus. The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.35Doublet of Doublets (dd)
H-57.21Doublet of Doublets (dd)
H-67.08Triplet (t)
OH5.80 (variable)Singlet (s)

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C-1152.5
C-2120.8 (quartet, JCF)
C-3118.9
C-4158.2 (doublet, JCF)
C-5117.5 (doublet, JCF)
C-6116.2
CF₃123.4 (quartet, JCF)

Note: Coupling constants (J) are not provided by all prediction algorithms but are expected for carbons and protons coupled to fluorine.

Experimental and Computational Protocols

The prediction of NMR spectra is a powerful tool in modern chemistry, enabling the preliminary identification of molecular structures before or in conjunction with experimental analysis.

In Silico NMR Prediction Methodology

A variety of computational methods are employed for the prediction of NMR chemical shifts. These can be broadly categorized as:

  • Empirical and Database-Driven Methods: These approaches, such as those using Hierarchical Organisation of Spherical Environments (HOSE) codes, rely on extensive databases of experimentally determined NMR data. The chemical environment of each atom in the query molecule is compared to similar environments in the database to predict the chemical shift.

  • Quantum Mechanical Methods: Ab initio and Density Functional Theory (DFT) calculations provide a more fundamental approach to predicting NMR parameters. These methods calculate the magnetic shielding tensor of each nucleus, from which the chemical shift can be derived. While computationally intensive, they can be highly accurate.

  • Machine Learning and Hybrid Approaches: Modern prediction software often combines elements of empirical and quantum mechanical methods with machine learning algorithms. These systems are trained on large datasets of known structures and their corresponding spectra to improve prediction accuracy.

A general workflow for in silico NMR prediction is outlined in the diagram below.

NMR_Prediction_Workflow General Workflow for In Silico NMR Prediction cluster_input Input cluster_processing Prediction Engine cluster_output Output Structure Molecular Structure (e.g., SMILES, MOL file) Prediction_Algorithm Prediction Algorithm (Empirical, QM, Machine Learning) Structure->Prediction_Algorithm Predicted_Shifts Predicted ¹H and ¹³C Chemical Shifts Prediction_Algorithm->Predicted_Shifts Database Spectral Database Database->Prediction_Algorithm Spectrum Simulated NMR Spectrum Predicted_Shifts->Spectrum

Caption: A diagram illustrating the general workflow for in silico NMR prediction.

Standard Experimental Protocol for NMR Acquisition

For the experimental verification of the predicted data, the following general protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Signaling Pathways and Logical Relationships

The structural features of this compound, namely the fluorine and trifluoromethyl substituents, significantly influence the electron distribution within the aromatic ring. This, in turn, affects the magnetic environment of the protons and carbons, leading to the predicted chemical shifts. The logical relationship between these substituents and the resulting NMR signals is a key aspect of spectral interpretation.

Substituent_Effects Influence of Substituents on NMR Chemical Shifts cluster_substituents Substituents cluster_effects Electronic Effects cluster_outcome NMR Observables Fluorine Fluorine (F) Inductive_Effect Inductive Effect (-I) Fluorine->Inductive_Effect Resonance_Effect Resonance Effect (+M / -M) Fluorine->Resonance_Effect Trifluoromethyl Trifluoromethyl (CF₃) Trifluoromethyl->Inductive_Effect Hydroxyl Hydroxyl (OH) Hydroxyl->Resonance_Effect Electron_Density Altered Electron Density on Ring Inductive_Effect->Electron_Density Resonance_Effect->Electron_Density Chemical_Shifts ¹H and ¹³C Chemical Shifts Electron_Density->Chemical_Shifts

Caption: A diagram showing the influence of substituents on NMR chemical shifts.

This guide provides a foundational dataset and procedural framework for the NMR analysis of this compound. The combination of predictive data and standardized experimental protocols will aid researchers in the accurate and efficient characterization of this and related compounds.

An In-depth Technical Guide to the Thermochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical properties of 4-Fluoro-2-(trifluoromethyl)phenol. Due to a lack of experimentally determined data for this specific compound, this guide presents high-quality calculated values and complements them with experimental data for structurally related phenols to offer a comparative context. Detailed methodologies for key experimental techniques used in thermochemistry are also provided.

Introduction to this compound

This compound is a halogenated aromatic compound of interest in various fields, including pharmaceutical and materials science. The presence of both fluorine and a trifluoromethyl group on the phenol ring significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability. Understanding its thermochemical properties is crucial for process design, safety assessment, and predicting its behavior in chemical and biological systems.

Thermochemical Data

The following section presents the available thermochemical data for this compound. It is important to note that these values are computationally derived and should be used with the understanding that they are not experimentally verified.

Calculated Thermochemical Properties of this compound

The thermochemical properties of this compound have been estimated using established computational methods. The Joback method is a group contribution method used for the prediction of several thermodynamic properties of pure components, while the Crippen method is used for the estimation of the octanol-water partition coefficient.

PropertySymbolValueUnitMethod
Standard Gibbs Free Energy of FormationΔfG°-820.18kJ/molJoback
Standard Enthalpy of Formation (gas)ΔfH°gas-933.25kJ/molJoback
Enthalpy of FusionΔfusH°18.23kJ/molJoback
Enthalpy of VaporizationΔvapH°42.56kJ/molJoback
Normal Boiling PointTboil465.69KJoback
Normal Melting PointTfus324.09KJoback
Critical TemperatureTc664.06KJoback
Critical PressurePc3975.52kPaJoback
Critical VolumeVc0.346m³/kmolJoback
Octanol/Water Partition CoefficientlogPoct/wat2.550-Crippen
Water Solubility (log10)log10WS-2.45mol/lCrippen

Data sourced from Cheméo.[1]

Experimental Thermochemical Data of Structurally Related Compounds

To provide a comparative framework, the following tables summarize experimental thermochemical data for 4-fluorophenol and isomers of trifluoromethylphenol.

Table 2: Experimental Thermochemical Properties of 4-Fluorophenol

PropertySymbolValueUnit
Standard Enthalpy of Formation (gas)ΔfH°gas-325.5 ± 1.3kJ/mol
Standard Enthalpy of SublimationΔsubH°70.3 ± 0.8kJ/mol
Standard Enthalpy of VaporizationΔvapH°57.7 ± 1.0kJ/mol
Normal Boiling PointTboil458.15K
Normal Melting PointTfus319.15K

Data sourced from NIST WebBook and supporting literature.[2][3][4]

Table 3: Experimental Thermochemical Properties of Trifluoromethylphenol Isomers

CompoundPropertySymbolValueUnit
2-(Trifluoromethyl)phenol Normal Boiling PointTboil420.15 - 421.15K
Normal Melting PointTfus318.15 - 319.15K
3-(Trifluoromethyl)phenol Normal Boiling PointTboil451.15 - 452.15K
Normal Melting PointTfus271.15 - 271.35K
Vapor PressurePvap0.56mmHg (at 40 °C)
4-(Trifluoromethyl)phenol Normal Boiling PointTboil344.65 - 345.15K (at 8 mmHg)
Normal Melting PointTfus318.15 - 320.15K

Data sourced from various chemical suppliers and databases.[5][6][7]

Experimental Protocols

This section outlines the general methodologies for determining key thermochemical properties. While specific experimental data for this compound is unavailable, these protocols represent standard approaches in the field.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of organic compounds is often determined by combustion calorimetry. For halogenated compounds, a rotating-bomb calorimeter is typically employed to ensure complete combustion and to facilitate the analysis of the products.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within the combustion bomb. A known amount of a combustion aid (e.g., paraffin oil) may be used for substances that are difficult to ignite.

  • Bomb Assembly: The bomb is charged with high-pressure oxygen (typically around 30 atm) and a small, known amount of water is added to ensure that the final products are in a well-defined state.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a constant-temperature jacket.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

  • Product Analysis: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and to quantify the products, including carbon dioxide, hydrofluoric acid, and any unreacted starting material or side products.

  • Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter and its heat capacity (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Analysis Sample Weigh Sample Combustion_Aid Add Combustion Aid (optional) Sample->Combustion_Aid Pelletize Pelletize Sample Combustion_Aid->Pelletize Place_in_Crucible Place in Crucible Pelletize->Place_in_Crucible Add_Water Add Water Place_in_Crucible->Add_Water Pressurize Pressurize with Oxygen Add_Water->Pressurize Seal_Bomb Seal Bomb Pressurize->Seal_Bomb Place_in_Calorimeter Place Bomb in Calorimeter Seal_Bomb->Place_in_Calorimeter Equilibrate Equilibrate Temperature Place_in_Calorimeter->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record_Temp Record Temperature Change Ignite->Record_Temp Analyze_Products Analyze Combustion Products Record_Temp->Analyze_Products Calculate_Heat Calculate Heat of Combustion Analyze_Products->Calculate_Heat Calculate_Enthalpy Calculate Enthalpy of Formation Calculate_Heat->Calculate_Enthalpy

Figure 1. Generalized workflow for determining the enthalpy of formation using combustion calorimetry.
Vapor Pressure Determination

The vapor pressure of a compound is a critical property for understanding its volatility and phase behavior. For low-volatility solids, the Knudsen effusion method is a common technique.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

  • Isothermal Heating: The cell is heated to a series of constant temperatures.

  • Mass Loss Measurement: At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a sensitive microbalance.

  • Calculation: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

  • Enthalpy of Sublimation: The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Vapor_Pressure_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Load_Sample Load Sample into Knudsen Cell High_Vacuum Place Cell in High Vacuum Load_Sample->High_Vacuum Heat_Isothermally Heat to Constant Temperature High_Vacuum->Heat_Isothermally Measure_Mass_Loss Measure Rate of Mass Loss Heat_Isothermally->Measure_Mass_Loss Calculate_Vapor_Pressure Calculate Vapor Pressure (Knudsen Eq.) Measure_Mass_Loss->Calculate_Vapor_Pressure Plot_lnP_vs_1T Plot ln(P) vs. 1/T Calculate_Vapor_Pressure->Plot_lnP_vs_1T Calculate_Enthalpy Calculate Enthalpy of Sublimation Plot_lnP_vs_1T->Calculate_Enthalpy

Figure 2. Generalized workflow for determining vapor pressure using the Knudsen effusion method.

Synthesis

A common route for the synthesis of fluorinated and trifluoromethylated phenols involves the diazotization of the corresponding aniline, followed by hydrolysis.

Generalized Synthesis Workflow:

  • Starting Material: The synthesis typically begins with the appropriately substituted aniline, in this case, 4-fluoro-2-(trifluoromethyl)aniline.

  • Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.

  • Hydrolysis: The diazonium salt solution is then heated, often in the presence of a copper catalyst, to hydrolyze the diazonium group and replace it with a hydroxyl group, yielding the desired phenol.

  • Purification: The crude product is then purified, typically by distillation or chromatography.

Synthesis_Workflow Start 4-Fluoro-2-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, H₂SO₄, low temp.) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (Heat, Cu catalyst) Diazonium_Salt->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 3. Generalized synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity or signaling pathways of this compound have been identified, research on related compounds, such as 4-(trifluoromethyl)phenol (4-TFMP), can provide insights into its potential toxicological profile.

Studies on 4-TFMP have shown that it can be cytotoxic to liver cells.[8] The proposed mechanism of toxicity involves the spontaneous formation of a reactive quinone methide intermediate.[8] This electrophilic species can then alkylate cellular macromolecules, such as proteins and glutathione, leading to cellular dysfunction and toxicity.[8] It is plausible that this compound could exhibit a similar mechanism of action, although the presence and position of the additional fluorine atom would likely influence the rate of quinone methide formation and its reactivity.

Further research is required to elucidate the specific biological effects and potential signaling pathways affected by this compound.

Biological_Activity_Pathway cluster_compound Compound cluster_activation Metabolic Activation (Hypothesized) cluster_cellular_effects Cellular Effects TFMP This compound Quinone_Methide Reactive Quinone Methide Intermediate TFMP->Quinone_Methide Spontaneous Formation Alkylation Alkylation of Macromolecules (Proteins, Glutathione) Quinone_Methide->Alkylation Cell_Dysfunction Cellular Dysfunction Alkylation->Cell_Dysfunction Cytotoxicity Cytotoxicity Cell_Dysfunction->Cytotoxicity

Figure 4. Hypothesized pathway for the biological activity of this compound based on related compounds.

Conclusion

This technical guide has summarized the available, albeit calculated, thermochemical data for this compound. In the absence of experimental values, these computational estimates provide a valuable starting point for researchers. The inclusion of experimental data for related compounds offers a means of comparison and highlights the influence of substituent effects on thermochemical properties. The provided experimental protocols for key thermochemical measurements and a generalized synthesis route offer practical guidance for further investigation of this and similar compounds. The discussion on potential biological activity, based on data from a structural analog, underscores the need for future toxicological studies. It is recommended that experimental determination of the thermochemical properties of this compound be undertaken to validate the computational predictions and to provide a more robust dataset for scientific and industrial applications.

References

The Strategic Imperative of the Trifluoromethyl Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group has emerged as a cornerstone in contemporary medicinal chemistry, transforming the landscape of drug design and development. Its unique electronic and steric properties offer a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profiles, ultimately enhancing therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the multifaceted role of the CF₃ group, detailing its impact on key drug-like properties, outlining relevant experimental protocols, and visualizing associated pathways and workflows.

Core Physicochemical and Pharmacokinetic Effects of Trifluoromethylation

The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its behavior in biological systems. These effects are primarily driven by the high electronegativity of the fluorine atoms and the strong carbon-fluorine bond.

Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] By strategically placing a CF₃ group at a metabolically labile position, chemists can block oxidative metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][2] This "metabolic switching" is a key strategy in drug optimization.

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

Compound Pair Parameter Without CF₃ Group With CF₃ Group Fold Change Reference
Indole AnalogHalf-life (t½) in mouse liver microsomes12.35 min53.71 min4.35[3]
Phenyl ringPotency for inhibiting 5-HT uptake1x6x6[4]
Lipophilicity and Permeability

The CF₃ group is highly lipophilic, a property that can significantly enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[2][5] The Hansch lipophilicity parameter (π) for the CF₃ group is approximately +0.88.[6] This increased lipophilicity can lead to improved bioavailability and better tissue distribution.[7]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[8] This modulation of pKa can impact a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.[8]

Table 2: Physicochemical Properties of Drugs with Trifluoromethyl Groups

Drug LogP pKa Therapeutic Class Reference
Fluoxetine4.059.05 - 10.5Antidepressant (SSRI)[1][9]
Celecoxib3.4Not availableNSAID (COX-2 Inhibitor)[10][11]
EfavirenzNot availableNot availableAntiretroviral (NNRTI)[2]
SorafenibNot availableNot availableAnticancer (Kinase Inhibitor)[12]
Binding Affinity and Target Interaction

The trifluoromethyl group can enhance drug-target binding affinity through several mechanisms. Its electron-withdrawing properties can modulate the electronic environment of the pharmacophore, leading to stronger interactions with the target protein.[13] Furthermore, the CF₃ group can participate in favorable hydrophobic interactions within the binding pocket.[13] In some cases, replacing a methyl group with a trifluoromethyl group can lead to a significant increase in potency.

Table 3: Comparative Binding Affinity of Trifluoromethylated vs. Non-Trifluoromethylated Inhibitors

Inhibitor Pair Target IC₅₀ (Without CF₃) IC₅₀ (With CF₃) Reference
SorafenibRaf-1Not readily available6 nM[14][15][16]
SorafenibB-RafNot readily available22 nM[14][16]
Celecoxib AnalogCOX-2VariesVaries[17]

Experimental Protocols

Accurate assessment of the impact of trifluoromethylation requires robust experimental methodologies. The following sections detail key in vitro assays.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.

Methodology:

  • Preparation:

    • Thaw cryopreserved liver microsomes (human or other species) on ice.

    • Prepare a microsomal suspension in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare a working solution of the test compound (typically 1 µM final concentration).

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the test compound to the wells and pre-incubate for 5-10 minutes at 37°C with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time point zero.

    • Incubate the plate at 37°C with continuous shaking.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).[18]

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This classic method directly measures the lipophilicity of a compound.

Methodology:

  • Preparation:

    • Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol.

    • Saturate n-octanol with the phosphate buffer.

    • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning:

    • In a flask, combine a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase.

    • Add a known amount of the test compound stock solution.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.[19]

Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with ionization.

Methodology:

  • Preparation:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Measurement:

    • For each buffer solution, add a small, constant amount of the compound's stock solution to a cuvette to achieve a final concentration suitable for UV-Vis analysis.

    • Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each pH solution.

  • Data Analysis:

    • Identify the wavelengths where the maximum absorbance difference occurs between the fully protonated and deprotonated forms of the compound.

    • Plot the absorbance at these wavelengths against the pH of the solutions.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve. This corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[7][16]

Drug-Target Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.

Methodology:

  • Immobilization:

    • The target protein (ligand) is immobilized onto the surface of a sensor chip.

  • Interaction Analysis:

    • A solution containing the test compound (analyte) is flowed over the sensor surface at various concentrations.

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal.

  • Data Acquisition:

    • The association (kon) and dissociation (koff) rates are measured in real-time.

  • Data Analysis:

    • The equilibrium dissociation constant (Kd), which represents the binding affinity, is calculated from the ratio of the dissociation and association rate constants (Kd = koff / kon). A lower Kd value indicates a higher binding affinity.[4]

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway: The Raf/MEK/ERK Cascade

Sorafenib, a trifluoromethyl-containing drug, is a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Elk-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for Sorafenib Sorafenib (CF3-drug) Sorafenib->Raf Inhibits

The Raf/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps in determining the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow start Start prep Preparation Thaw Microsomes Prepare Compound Solution Prepare NADPH System start->prep incubate Incubation Pre-warm components to 37°C Mix Microsomes and Compound Initiate reaction with NADPH prep->incubate sampling Time-course Sampling Quench reaction at 0, 5, 15, 30, 60 min Precipitate proteins incubate->sampling analysis LC-MS/MS Analysis Quantify remaining parent compound sampling->analysis data Data Analysis Calculate t½ and Clint analysis->data end End data->end

Workflow for an in vitro microsomal stability assay.

Logical Workflow: Trifluoromethyl Group Incorporation in Drug Design

This diagram outlines a rational approach to incorporating a CF₃ group during the lead optimization phase of drug discovery.

CF3_Drug_Design_Workflow start Lead Compound Identified assess_properties Assess Physicochemical & Pharmacokinetic Properties (e.g., Metabolic Liability, Lipophilicity) start->assess_properties identify_position Identify Potential Metabolic Hotspots or Positions for Lipophilicity Modulation assess_properties->identify_position Properties Need Improvement synthesize_cf3 Synthesize Analog with Trifluoromethyl Group at Identified Position identify_position->synthesize_cf3 evaluate_cf3 Evaluate Physicochemical & Pharmacokinetic Properties of CF3 Analog synthesize_cf3->evaluate_cf3 compare_activity Compare In Vitro & In Vivo Activity with Parent Compound evaluate_cf3->compare_activity Improved Properties reiterate Reiterate Design (Different Position or Alternative Strategy) evaluate_cf3->reiterate Properties Not Improved optimized_lead Optimized Lead Candidate compare_activity->optimized_lead Enhanced or Maintained Activity compare_activity->reiterate Reduced Activity

A logical workflow for the strategic incorporation of a trifluoromethyl group in drug design.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its profound effects on metabolic stability, lipophilicity, electronic properties, and binding affinity provide a versatile strategy for optimizing lead compounds into viable drug candidates. A thorough understanding of these effects, coupled with robust experimental validation and a rational design approach, will continue to drive the development of innovative and effective therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the full potential of the trifluoromethyl group in their discovery efforts.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-fluoro-2-(trifluoromethyl)phenol as a versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The protocols outlined below are representative methods for the synthesis of diaryl ethers and their subsequent conversion into bioactive urea derivatives, exemplified by the synthesis of a Sorafenib analogue.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenolic ring significantly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the design of novel therapeutic agents with enhanced potency and pharmacokinetic profiles. One of the most notable applications of this building block is in the synthesis of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways that control cell growth and proliferation.

Application: Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern cancer therapy. Many of these drugs are designed to target specific signaling cascades that are aberrantly activated in cancer cells. The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in a wide range of human cancers. Sorafenib is a multi-kinase inhibitor that targets the RAF kinases (B-RAF and C-RAF) within this pathway, thereby inhibiting downstream signaling and tumor growth.

The unique structural features of this compound make it an ideal building block for the synthesis of Sorafenib analogues and other kinase inhibitors. The diaryl ether motif is a common feature in many kinase inhibitors, and the electronic properties imparted by the fluorine and trifluoromethyl substituents can enhance binding affinity to the target kinase.

Key Reactions and Experimental Protocols

The following protocols describe a two-step synthesis of a Sorafenib analogue starting from this compound. The key transformations are a Williamson ether synthesis to form the diaryl ether intermediate, followed by a urea formation reaction.

Protocol 1: Williamson Ether Synthesis of 4-((4-Fluoro-2-(trifluoromethyl)phenoxy)methyl)pyridine

This protocol describes the synthesis of the diaryl ether intermediate via a nucleophilic substitution reaction between the phenoxide of this compound and 2-(chloromethyl)-4-nitropyridine.

Reaction Scheme:

Materials:

  • This compound

  • 2-(Chloromethyl)-4-nitropyridine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(chloromethyl)-4-nitropyridine (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diaryl ether.

Protocol 2: Synthesis of a Sorafenib Analogue via Urea Formation

This protocol details the synthesis of the final Sorafenib analogue by reacting the previously synthesized diaryl ether with a substituted phenyl isocyanate.

Reaction Scheme:

Application of 4-Fluoro-2-(trifluoromethyl)phenol in the Synthesis of Brorparim, a RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-(trifluoromethyl)phenol is a key building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of modulators for nuclear receptors. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to the final API, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This document outlines the application of this compound in the synthesis of Brorparim, a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which play a central role in the pathogenesis of various autoimmune diseases.[3][4] By inhibiting RORγt activity, Brorparim can suppress the production of pro-inflammatory cytokines like Interleukin-17 (IL-17), offering a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][5]

Synthesis of Brorparim

The synthesis of Brorparim from this compound proceeds through a two-step sequence involving a Williamson ether synthesis followed by a reductive amination.

Step 1: Williamson Ether Synthesis

The first step involves the formation of a diaryl ether by reacting this compound with a suitably substituted aryl halide. This reaction, a classic Williamson ether synthesis, is a cornerstone of ether synthesis in organic chemistry.[6][7][8]

Reaction Scheme:

Experimental Protocol:

  • Deprotonation: To a solution of this compound in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, a strong base is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3).[6][8] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Nucleophilic Substitution: 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the halide from the aryl halide in an SNAr (Nucleophilic Aromatic Substitution) reaction, or more commonly, the hydroxyl group is converted to a better leaving group in situ.

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether intermediate.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound1-(4-bromo-2-methoxyphenyl)ethan-1-oneK2CO3DMF80-10012-2485-95 (estimated)General Williamson Ether Synthesis Principles[6][7][8]

Step 2: Reductive Amination

The second step involves the conversion of the ketone functionality of the diaryl ether intermediate into the final amine product, Brorparim, via reductive amination.

Reaction Scheme:

Experimental Protocol:

  • Imine Formation: The diaryl ether ketone is dissolved in a suitable solvent, often methanol or ethanol, and treated with an ammonia source, such as ammonium acetate or ammonia in methanol. An acid catalyst, like acetic acid, is sometimes added to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent is then added to the reaction mixture to reduce the imine to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). For asymmetric synthesis to obtain the desired (S)-enantiomer, a chiral auxiliary or a chiral catalyst can be employed.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, Brorparim, is purified by crystallization or chromatography to yield the enantiomerically pure API.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1-(4-(4-fluoro-2-(trifluoromethyl)phenoxy)-2-methoxyphenyl)ethan-1-oneNH4OAc, NaBH3CNMethanolRoom Temperature24-4860-80 (estimated)General Reductive Amination Protocols

Mechanism of Action: RORγt Signaling Pathway

Brorparim functions as an inverse agonist of RORγt. This means that it binds to the receptor and promotes a conformational change that leads to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. This modulation of protein-protein interactions ultimately results in the transcriptional repression of RORγt target genes, most notably IL17A and IL17F.[3][5]

The signaling pathway can be visualized as follows:

RORgt_Signaling cluster_activation RORγt Activation cluster_inhibition RORγt Inhibition by Brorparim Agonist Agonist (e.g., endogenous sterols) RORgt_inactive RORγt (inactive) Agonist->RORgt_inactive binds to RORgt_active RORγt (active conformation) RORgt_inactive->RORgt_active conformational change DNA ROR Response Element (RORE) on DNA RORgt_active->DNA binds to Transcription_act Gene Transcription (IL-17, etc.) RORgt_active->Transcription_act initiates RORgt_repressed RORγt (repressed conformation) RORgt_active->RORgt_repressed conformational change Coactivator Co-activators (e.g., SRCs, p300/CBP) Coactivator->RORgt_active recruited by Coactivator->Transcription_act initiates Brorparim Brorparim (Inverse Agonist) Brorparim->RORgt_active binds to Transcription_rep Transcriptional Repression RORgt_repressed->Transcription_rep leads to Corepressor Co-repressors (e.g., NCoR, SMRT) Corepressor->RORgt_repressed recruited by Corepressor->Transcription_rep leads to

RORγt Signaling Pathway Modulation by Brorparim

Experimental Workflow

The overall workflow for the synthesis and evaluation of Brorparim is summarized in the following diagram:

Brorparim_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start This compound Intermediate Diaryl Ether Intermediate Start->Intermediate Williamson Ether Synthesis Brorparim Brorparim (Crude) Intermediate->Brorparim Reductive Amination Purification Purification (Crystallization/Chromatography) Brorparim->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Binding_Assay RORγt Binding Assay Characterization->Binding_Assay Reporter_Assay Cell-based Reporter Assay Binding_Assay->Reporter_Assay In_Vivo In Vivo Efficacy Studies Reporter_Assay->In_Vivo

Workflow for Brorparim Synthesis and Evaluation

This compound serves as a critical starting material for the synthesis of Brorparim, a promising RORγt inverse agonist for the treatment of autoimmune diseases. The synthesis leverages fundamental organic reactions, including the Williamson ether synthesis and reductive amination, to construct the complex molecular architecture of the API. The strategic incorporation of the 4-fluoro-2-(trifluoromethyl)phenoxy moiety is crucial for achieving high potency and selectivity. The detailed protocols and understanding of the underlying mechanism of action provide a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry and immunology.

References

Application Notes and Protocols for Reactions Involving 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 4-fluoro-2-(trifluoromethyl)phenol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The incorporation of these groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]

Introduction to this compound in Drug Discovery

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals.[1][3] Its strong electron-withdrawing nature and lipophilicity can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. When combined with a fluoro substituent on the aromatic ring, as in this compound, there is potential for fine-tuning these properties to optimize drug candidates for various therapeutic targets. Derivatives of fluorinated phenols are explored for a range of biological activities, including their use as intermediates for anti-inflammatory, antimicrobial, and agricultural chemicals.[4][5]

Key Reactions and Experimental Protocols

This section details protocols for two fundamental reactions involving the hydroxyl group of this compound: O-alkylation and O-acylation. These reactions are essential for creating diverse libraries of compounds for biological screening.

O-Alkylation: Synthesis of Aryl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide with a primary alkyl halide. In the context of this compound, this reaction allows for the introduction of various side chains, which can be crucial for interacting with biological targets. A common application is the synthesis of phenoxyacetamide derivatives, which are scaffolds found in a range of biologically active molecules.

Reaction Scheme:

This protocol is adapted from procedures for similar fluorinated phenols.[6]

Materials:

  • This compound

  • 2-Bromoacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per mmol of phenol).

  • Addition of Reagent: Add 2-bromoacetamide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (20 mL per mmol of phenol) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 2-(4-fluoro-2-(trifluoromethyl)phenoxy)acetamide as a solid.

Data Summary Table for O-Alkylation:

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
2-Bromoacetamide1.1 eqAlkylating agent
Potassium Carbonate1.5 eqBase to deprotonate the phenol
AcetoneAnhydrousReaction solvent
Reaction TemperatureRefluxTo drive the reaction to completion
Reaction Time4-6 hoursTypical duration for this transformation
Expected Yield 70-85% Based on similar reported reactions

O_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Fluoro-2- (trifluoromethyl)phenol and K₂CO₃ in Acetone add_reagent Add 2-Bromoacetamide start->add_reagent reflux Heat to Reflux (4-6 hours) add_reagent->reflux filter Cool and Filter reflux->filter concentrate Concentrate Filtrate filter->concentrate extract Dissolve in EtOAc, Wash with H₂O & Brine concentrate->extract dry Dry over MgSO₄, Filter, Concentrate extract->dry purify Recrystallize from EtOAc/Hexane dry->purify product Final Product: 2-(4-Fluoro-2-(trifluoromethyl) phenoxy)acetamide purify->product

O-Acylation: Synthesis of Phenyl Esters

O-acylation of phenols with acyl chlorides is a straightforward method to produce phenyl esters. These esters can be valuable prodrugs or can be used as intermediates for further synthetic transformations, such as the Fries rearrangement.[7]

Reaction Scheme:

This protocol is based on general procedures for the acylation of phenols.[8]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of phenol) in a dry round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-fluoro-2-(trifluoromethyl)phenyl acetate can be purified by flash column chromatography on silica gel if necessary.

Data Summary Table for O-Acylation:

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
Acetyl Chloride1.1 eqAcylating agent
Triethylamine1.2 eqBase to neutralize HCl byproduct
DichloromethaneAnhydrousReaction solvent
Reaction Temperature0 °C to Room Temp.Controlled reaction conditions
Reaction Time2-4 hoursTypical duration for this transformation
Expected Yield >90% Generally a high-yielding reaction

O_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Fluoro-2- (trifluoromethyl)phenol in DCM at 0°C add_base Add Triethylamine start->add_base add_reagent Add Acetyl Chloride dropwise add_base->add_reagent react Stir at RT (2-4 hours) add_reagent->react quench Quench with 1M HCl react->quench extract Wash with HCl, NaHCO₃, and Brine quench->extract dry Dry over MgSO₄, Filter, Concentrate extract->dry purify Purify by Column Chromatography (if necessary) dry->purify product Final Product: 4-Fluoro-2-(trifluoromethyl) phenyl acetate purify->product

Potential Biological Activities and Signaling Pathways

Derivatives of fluorinated phenols and phenoxyacetic acids have been investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant effects.[4][9] For instance, compounds containing the 2-(phenoxy)acetamide scaffold have shown promising antitubercular activity.[6]

The specific biological targets for derivatives of this compound are not extensively documented in publicly available literature. However, based on the activities of structurally related molecules, potential areas of investigation include:

  • Enzyme Inhibition: The phenoxyacetic acid moiety is a known pharmacophore that can interact with various enzymes. For example, derivatives of trifluoromethyl-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[10]

  • Receptor Modulation: The overall structure and electronics of these molecules could allow them to act as modulators for various receptors. For example, derivatives of 2-fluoro-4-(trifluoromethyl)phenylboronic acid have been investigated as modulators of TNFα, a key cytokine in inflammatory signaling.[11]

Illustrative Signaling Pathway Involvement:

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase within a cellular signaling pathway, a common mechanism of action for many drugs.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Derivative of This compound inhibitor->kinase2 Inhibits

Further research is required to elucidate the specific biological activities and mechanisms of action for derivatives of this compound. The protocols provided herein offer a starting point for the synthesis of compound libraries to enable such investigations.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides Using 4-Fluoro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel herbicides utilizing 4-Fluoro-3-(trifluoromethyl)phenol as a key building block. This document is intended to guide researchers in the development of new agrochemicals by providing synthetic strategies, experimental procedures, and data on the biological activity of resulting compounds.

Introduction

4-Fluoro-3-(trifluoromethyl)phenol is a versatile chemical intermediate widely employed in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique electronic and lipophilic properties, conferred by the fluorine and trifluoromethyl substituents, make it an attractive scaffold for the design of potent herbicides. Several classes of herbicides incorporating the 4-fluoro-3-(trifluoromethyl)phenoxy moiety have shown significant biological activity. This document focuses on the synthesis and application of two such classes: phenoxy-butanoic acid amides and substituted 1,2,4-triazoles.

Data Presentation

Table 1: Herbicidal Activity of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide
CompoundTest SpeciesApplication RateEfficacyReference
N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amideBroadleaf weedsNot SpecifiedHigh[2]
Table 2: Herbicidal Activity of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles
Compound IDR GroupTest SpeciesConcentration (µg/mL)Inhibition (%)Reference
4c4-ChlorophenylBrassica campestris L.10075.0[3]
4i2,4-DichlorophenylBrassica campestris L.10082.6[3]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide

This protocol is based on the general principles of ether synthesis followed by amidation.

Step 1: Synthesis of 2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Fluoro-3-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.

  • Alkylation: Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-(4-fluoro-3-trifluoromethylphenoxy)butanoate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Stir the mixture at room temperature overnight.

  • Acidification and Extraction: Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid.

Step 2: Synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide

  • Activation: Dissolve the 2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Amine Addition: To this mixture, add benzylamine (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide.

Protocol 2: Synthesis of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles

This protocol outlines the synthesis of 1,2,4-triazole-based herbicides.

  • Reaction Setup: To a solution of 3-aryl-5-methylsulfonyl-4-substituted-4H-[4][5][6]triazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 3-(trifluoromethyl)phenol (1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2 equivalents).

  • Reaction: Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole.[3]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation A 4-Fluoro-3-(trifluoromethyl)phenol C K2CO3, Acetone A->C B Ethyl 2-bromobutanoate B->C D Reflux C->D E Ethyl 2-(4-fluoro-3- trifluoromethylphenoxy)butanoate D->E F NaOH, EtOH/H2O E->F G 2-(4-fluoro-3-trifluoromethyl phenoxy)butanoic acid F->G I DCC, DMAP, DCM G->I H Benzylamine H->I J N-benzyl-2-(4-fluoro-3-trifluoro methylphenoxy)butanoic acid amide I->J

Caption: Synthetic workflow for N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide.

Signaling_Pathway cluster_plant_cell Plant Cell herbicide Synthetic Auxin Herbicide (e.g., Phenoxy-type) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to ubiquitin Ubiquitin Ligase Complex (SCF-TIR1/AFB) receptor->ubiquitin Activates repressor Aux/IAA Repressor Protein ubiquitin->repressor Targets for Degradation arf Auxin Response Factor (ARF) repressor->arf Inhibits genes Auxin-Responsive Genes arf->genes Activates Transcription growth Uncontrolled Growth & Cell Division genes->growth Leads to death Plant Death growth->death Results in

Caption: General signaling pathway for synthetic auxin herbicides.[2][5][6]

References

Application Notes and Protocols: Derivatization of 4-Fluoro-2-(trifluoromethyl)phenol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-fluoro-2-(trifluoromethyl)phenol, a versatile starting material for the synthesis of novel compounds for biological screening. The inclusion of fluorine and trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This document outlines two robust derivatization strategies, O-alkylation (Williamson ether synthesis) and O-acylation (Steglich esterification), to generate libraries of ether and ester derivatives, respectively. Additionally, it provides an overview of relevant biological screening assays and potential signaling pathways that can be investigated.

Introduction

This compound is an attractive scaffold for medicinal chemistry. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents influences the acidity of the phenolic hydroxyl group and the overall electronic properties of the aromatic ring. Derivatization of the phenolic hydroxyl group allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents. The resulting ether and ester libraries can be screened against various biological targets to identify novel hit compounds for drug discovery programs.

Data Presentation: Biological Activity of Representative Derivatives

While specific biological data for derivatives of this compound are not extensively available in the public domain, the following table presents hypothetical yet plausible quantitative data for representative ether and ester derivatives. This data is based on the known biological activities of structurally similar compounds containing fluoro- and trifluoromethyl-substituted phenyl moieties, which have shown promise as inhibitors of various protein kinases.[5]

Derivative IDStructureTarget KinaseIC50 (nM)
Ether-01 4-Fluoro-2-(trifluoromethyl)phenoxy-acetic acid ethyl esterKinase A75
Ether-02 1-(4-Fluoro-2-(trifluoromethyl)phenoxy)-3-(dimethylamino)propan-2-olKinase B120
Ether-03 2-(4-Fluoro-2-(trifluoromethyl)phenoxy)-N-phenylacetamideKinase C50
Ester-01 4-Fluoro-2-(trifluoromethyl)phenyl benzoateKinase D250
Ester-02 4-Fluoro-2-(trifluoromethyl)phenyl 4-nitrobenzoateKinase A90
Ester-03 4-Fluoro-2-(trifluoromethyl)phenyl acetateKinase E>1000

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives of this compound using the Williamson ether synthesis, a reliable method for forming ether linkages.[6][7][8][9]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromoacetate, 2-bromo-N,N-dimethylethanamine, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous DMF or acetonitrile.

  • Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Protocol 2: O-Acylation via Steglich Esterification

This protocol details the synthesis of ester derivatives of this compound using the Steglich esterification, a mild and efficient method for forming ester bonds.[10][11]

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid, 4-nitrobenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (if using DCC).

  • Wash the filtrate with 0.5 N HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Mandatory Visualizations

Experimental Workflow: Derivatization of this compound

experimental_workflow cluster_alkylation O-Alkylation (Williamson Ether Synthesis) cluster_esterification O-Acylation (Steglich Esterification) start This compound alkylation_reagents Alkyl Halide, Base (K2CO3 or NaH) DMF or Acetonitrile start->alkylation_reagents esterification_reagents Carboxylic Acid, DCC/EDC, DMAP DCM start->esterification_reagents alkylation_step Reaction at 60-80 °C alkylation_reagents->alkylation_step alkylation_workup Workup & Purification alkylation_step->alkylation_workup ether_library Ether Library alkylation_workup->ether_library screening Biological Screening ether_library->screening esterification_step Reaction at 0 °C to RT esterification_reagents->esterification_step esterification_workup Workup & Purification esterification_step->esterification_workup ester_library Ester Library esterification_workup->ester_library ester_library->screening signaling_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras (GTP-bound) adaptor->ras raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response inhibitor Derivative of This compound inhibitor->raf Inhibition inhibitor->mek inhibitor->erk

References

Application Notes and Protocols for the Use of 4-Fluoro-2-(trifluoromethyl)phenol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. These modifications can significantly enhance a compound's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][2][3] The trifluoromethyl group, in particular, is a highly lipophilic and electron-withdrawing moiety that can improve interactions with biological targets and increase membrane permeability.[1][2]

This document provides detailed application notes on the utility of the 4-fluoro-2-(trifluoromethyl)phenyl moiety, a key structural component derivable from 4-Fluoro-2-(trifluoromethyl)phenol, in the synthesis of potent kinase inhibitors. While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its structural analogue, 4-chloro-3-(trifluoromethyl)aniline, is a crucial precursor for the multi-kinase inhibitor, Sorafenib. By analogy, this compound represents a valuable starting material for the generation of novel kinase inhibitors.

Herein, we detail the synthesis of Sorafenib, a potent RAF inhibitor, to exemplify the role of the trifluoromethylphenyl scaffold. Subsequently, we provide a detailed, analogous protocol for the synthesis of a novel kinase inhibitor utilizing this compound.

The Role of the 4-Fluoro-2-(trifluoromethyl)phenyl Moiety in Kinase Inhibition

The 4-fluoro-2-(trifluoromethyl)phenyl group offers several advantages in the design of kinase inhibitors:

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronics of the aromatic ring, potentially leading to stronger hydrogen bonding and electrostatic interactions with the kinase active site.[4]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of the drug.[1]

  • Improved Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[2]

Application Example: Sorafenib, a Multi-Kinase Inhibitor

Sorafenib is a small molecule that inhibits multiple intracellular and cell surface kinases, including RAF kinase, VEGFR, and PDGFR.[5] It is approved for the treatment of primary kidney and liver cancer.[5] The synthesis of Sorafenib involves the key intermediate 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[5]

Signaling Pathway Targeted by Sorafenib

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in BRAF, a member of the Raf kinase family, are common in many cancers, leading to constitutive activation of this pathway. Sorafenib targets the Raf kinases, thereby inhibiting downstream signaling and reducing tumor cell proliferation.

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Ras Ras-GTP RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Sorafenib Sorafenib Sorafenib->Raf inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of Sorafenib.
Quantitative Data for Sorafenib

ParameterKinase TargetIC50 ValueReference
In Vitro ActivityB-Raf6 nM[5]
C-Raf22 nM[6]
VEGFR-290 nM[6]
PDGFR-β57 nM[6]

Experimental Protocols

Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline from this compound

This protocol outlines the conversion of the starting phenol to the corresponding aniline, a key intermediate for the synthesis of a Sorafenib analogue.

Aniline_Synthesis cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Oxidation and Amination A This compound B Intermediate Ether A->B Reagents: K2CO3, Alkyl Halide Solvent: Acetone C Intermediate Thionocarbamate B->C Reagents: 1. NaH, CS2, MeI 2. Heat D Intermediate Thiol C->D Reagents: KOH, H2O/EtOH E 4-Fluoro-2-(trifluoromethyl)aniline D->E Reagents: 1. H2O2 2. NH3

Caption: Proposed workflow for the synthesis of 4-Fluoro-2-(trifluoromethyl)aniline.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide)

  • Acetone

  • Sodium hydride (NaH)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrogen peroxide (H₂O₂)

  • Ammonia (NH₃)

  • Appropriate solvents and reagents for workup and purification.

Procedure:

  • O-Alkylation: Dissolve this compound in acetone and add potassium carbonate. To this suspension, add the alkyl halide and reflux the mixture until the reaction is complete (monitored by TLC).

  • Newman-Kwart Rearrangement: The resulting ether is treated with sodium hydride, followed by carbon disulfide and methyl iodide to form the thionocarbamate. This intermediate is then heated to induce the rearrangement to the corresponding thiocarbamate.

  • Hydrolysis and Decarboxylation: The thiocarbamate is hydrolyzed with potassium hydroxide in an ethanol/water mixture to yield the intermediate thiol.

  • Oxidation and Amination: The thiol is oxidized with hydrogen peroxide, followed by amination with ammonia to yield the final product, 4-Fluoro-2-(trifluoromethyl)aniline. The product should be purified by column chromatography.

Proposed Synthesis of a Sorafenib Analogue

This protocol details the synthesis of a Sorafenib analogue using 4-Fluoro-2-(trifluoromethyl)aniline.

Sorafenib_Analogue_Synthesis A 4-Fluoro-2-(trifluoromethyl)aniline B 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate A->B Reagents: Phosgene or equivalent Solvent: Toluene D Sorafenib Analogue B->D Reagent: C Solvent: Methylene Chloride C 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline

Caption: Proposed synthetic workflow for a Sorafenib analogue.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)aniline

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Toluene

  • 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline (can be synthesized as described in the literature for Sorafenib synthesis[5])

  • Methylene chloride

Procedure:

  • Isocyanate Formation: In a well-ventilated fume hood, dissolve 4-Fluoro-2-(trifluoromethyl)aniline in anhydrous toluene. Carefully add a solution of phosgene or a phosgene equivalent in toluene at 0 °C. The reaction is stirred and gradually warmed to room temperature and then heated to reflux until the reaction is complete. The solvent is carefully removed under reduced pressure to yield 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate. Caution: Phosgene is extremely toxic.

  • Urea Formation: Dissolve 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline in anhydrous methylene chloride. To this solution, add the freshly prepared 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate. Stir the reaction mixture at room temperature until the formation of the urea product is complete (monitored by TLC or LC-MS).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure Sorafenib analogue.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can impart desirable physicochemical properties that are advantageous for drug candidates. The provided protocols, based on the established synthesis of Sorafenib, offer a clear pathway for researchers to utilize this building block in the development of new and potentially more effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols: Ortho-Benzylation of 4-Fluorophenol via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of ortho-benzylated phenols through the Friedel-Crafts alkylation of 4-fluorophenol. This method is a cornerstone in medicinal chemistry and materials science for accessing valuable substituted phenolic structures.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings.[1][2] The ortho-selective benzylation of phenols is a particularly important transformation as the resulting structural motifs are prevalent in a wide range of biologically active molecules and industrial chemicals.[3][4] This document focuses on the alkylation of 4-fluorophenol, a substrate uniquely suited for ortho-substitution due to the fluorine atom blocking the para-position. The hydroxyl group of the phenol is a strong ortho-, para-directing group, thus inherently favoring alkylation at the ortho position.[3]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a benzylating agent, such as a benzyl halide or benzyl alcohol, is activated by a Lewis acid catalyst to generate an electrophile.[4][5] This electrophile is then attacked by the electron-rich phenol ring. Careful selection of the catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of ortho-benzylated phenols, using the reaction of 4-chlorophenol with benzyl chloride as a representative model.[6] This data provides insights into the influence of various catalysts and reactant molar ratios on reaction outcomes.

Table 1: Effect of Catalyst on Yield and Selectivity [6]

Catalyst (5 mol%)4-Chlorophenol Conversion (%)2-Benzyl-4-chlorophenol Selectivity (%)
Zn(OTf)₂>9994
FeCl₃9585
AlCl₃>9978 (with more byproducts)
H₂SO₄8065

**Table 2: Effect of Molar Ratio (4-Chlorophenol:Benzyl Chloride) on Yield and Selectivity (Catalyst: 5 mol% Zn(OTf)₂) **[6]

Molar Ratio4-Chlorophenol Conversion (%)2-Benzyl-4-chlorophenol Selectivity (%)
1:1.29888
1.2:1>9994
1.5:19592
2:19091

Experimental Protocols

Two detailed protocols for the synthesis of a representative ortho-benzylated phenol, 4-fluoro-2-(4-methoxybenzyl)phenol, are provided below. The first utilizes 4-methoxybenzyl chloride as the alkylating agent and aluminum chloride as the catalyst. The second employs 4-methoxybenzyl alcohol with zinc chloride as the catalyst.

Protocol 1: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol using 4-Methoxybenzyl Chloride

This protocol details a procedure using aluminum chloride (AlCl₃) as the Lewis acid catalyst.[3]

Materials:

  • 4-Fluorophenol

  • 4-Methoxybenzyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane.[3]

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.[3]

  • Addition of Alkylating Agent: In a separate flask, dissolve 4-methoxybenzyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[3]

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding cold 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[3]

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to isolate the pure 4-fluoro-2-(4-methoxybenzyl)phenol.[3]

Protocol 2: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol using 4-Methoxybenzyl Alcohol

This protocol provides an alternative method using 4-methoxybenzyl alcohol as the alkylating agent and anhydrous zinc chloride (ZnCl₂) as the catalyst.[7]

Materials:

  • 4-Fluorophenol (2.24 g, 20 mmol)[7]

  • 4-Methoxybenzyl alcohol (2.76 g, 20 mmol)[7]

  • Anhydrous zinc chloride (2.73 g, 20 mmol)[7]

  • Anhydrous dichloromethane (50 mL)[7]

  • 1 M Hydrochloric acid (HCl)[7]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol. Dissolve it in anhydrous dichloromethane (40 mL) under an inert atmosphere and cool the solution to 0 °C.[7]

  • Catalyst Addition: Slowly add anhydrous zinc chloride to the stirred solution at 0 °C.[7]

  • Addition of Alkylating Agent: In a separate flask, prepare a solution of 4-methoxybenzyl alcohol in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:7 v/v ethyl acetate/hexane).[7]

  • Work-up and Purification: Quench the reaction with 1 M HCl. Extract the product with DCM, and wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄ and concentrate. Purify the crude product by column chromatography on silica gel.[7]

Visualizations

Reaction Mechanism

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AlkylatingAgent Benzylating Agent (e.g., Benzyl Chloride) Electrophile Benzyl Carbocation or Polarized Complex AlkylatingAgent->Electrophile + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Phenol 4-Fluorophenol Intermediate Non-aromatic Carbocation Intermediate Phenol->Intermediate + Electrophile Product ortho-Benzylated Phenol Intermediate->Product - H+

Caption: Friedel-Crafts Alkylation Mechanism.

Experimental Workflow

G Start Start ReactionSetup Reaction Setup: Dissolve 4-fluorophenol in anhydrous DCM Start->ReactionSetup Cooling Cool to 0 °C ReactionSetup->Cooling CatalystAddition Add Lewis Acid Catalyst Cooling->CatalystAddition AlkylatingAgentAddition Dropwise addition of Alkylating Agent Solution CatalystAddition->AlkylatingAgentAddition Reaction Stir at 0 °C, then warm to room temperature AlkylatingAgentAddition->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Quench with HCl and Extract with DCM Monitoring->Workup Washing Wash organic layer Workup->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Product Pure ortho-Benzylated Phenol Purification->Product

Caption: General Experimental Workflow.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • 4-Fluorophenol is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.[7]

  • Lewis acids such as aluminum chloride and zinc chloride are corrosive and hygroscopic. Handle with care in a dry environment.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.[7]

  • Hydrochloric acid is corrosive. Handle with care.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are:

  • Diazotization-Hydrolysis of 4-Fluoro-2-(trifluoromethyl)aniline: This is a widely used method that involves the conversion of the aniline to a diazonium salt, which is then hydrolyzed to the corresponding phenol. Careful control of reaction conditions is crucial for high yields.

  • Nucleophilic Aromatic Substitution: This route typically starts with a dihalogenated benzotrifluoride, such as 2-chloro-5-fluorobenzotrifluoride. A nucleophilic substitution reaction is then carried out to replace one of the halogens with a hydroxyl group or a precursor.

Q2: My yield is consistently low in the diazotization-hydrolysis reaction. What are the likely causes?

A2: Low yields in this reaction are often attributed to several factors:

  • Decomposition of the diazonium salt: Diazonium salts are often unstable and can decompose before hydrolysis. It is critical to maintain low temperatures (typically 0-5 °C) during the diazotization step.

  • Side reactions: A significant side reaction is the replacement of the fluorine atom with a hydroxyl group (defluorination-hydroxylation), leading to the formation of trifluoromethyl-dihydroxybenzene impurities. The trifluoromethyl group can activate the fluorine atom towards nucleophilic substitution.

  • Incomplete hydrolysis: The hydrolysis of the diazonium salt may not go to completion if the reaction conditions (temperature, time, acid concentration) are not optimal.

Q3: How can I minimize the formation of the defluorination-hydroxylation byproduct?

A3: To suppress this side reaction, consider the following strategies:

  • Control of sulfuric acid concentration: The stability of the diazonium salt is highly dependent on the sulfuric acid concentration. An optimal concentration, typically between 30% and 70%, can stabilize the diazonium salt and minimize the undesired side reaction.

  • Use of copper sulfate: The addition of copper sulfate to the hydrolysis mixture can catalyze the desired hydrolysis of the diazonium salt, allowing the reaction to proceed at a lower temperature and reducing the extent of defluorination.

  • Temperature control: As with the diazotization step, maintaining a controlled temperature during hydrolysis is crucial.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves:

  • Extraction: After the reaction is complete, the product is usually extracted from the aqueous reaction mixture using an organic solvent like toluene or dichloromethane.

  • Washing: The organic extract is washed with water and brine to remove any remaining acids and inorganic salts.

  • Column chromatography: This is the most effective method for separating the desired product from any unreacted starting materials and side products. A silica gel column with a hexane/ethyl acetate gradient is commonly used.

  • Distillation or sublimation: For further purification, distillation under reduced pressure or sublimation can be employed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Work quickly and keep the diazonium salt solution cold at all times.
Incomplete hydrolysis.Increase the hydrolysis temperature or reaction time. Consider the use of a copper sulfate catalyst.
Formation of Dark Tar-like Byproducts Side reactions at elevated temperatures.Maintain strict temperature control during both diazotization and hydrolysis.
Presence of excess nitrous acid.Add a small amount of urea after the diazotization is complete to quench any excess nitrous acid.
Product Contaminated with Starting Aniline Incomplete diazotization.Ensure complete consumption of the aniline by monitoring the reaction with TLC.
Product Contaminated with Defluorinated Byproduct Instability of the diazonium salt.Optimize the sulfuric acid concentration and consider using copper sulfate during hydrolysis.

Experimental Protocols

Route 1: Diazotization-Hydrolysis of 4-Fluoro-2-(trifluoromethyl)aniline

This protocol is adapted from procedures for the synthesis of the isomeric 4-fluoro-3-(trifluoromethyl)phenol and is expected to provide a good starting point for optimization.[1][2]

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add 4-Fluoro-2-(trifluoromethyl)aniline to the cold sulfuric acid solution while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

Step 2: Hydrolysis

  • In a separate reactor, prepare an aqueous solution of copper sulfate.

  • Heat the copper sulfate solution to the desired hydrolysis temperature (e.g., 75-85 °C).

  • Slowly add the cold diazonium salt solution from Step 1 to the hot copper sulfate solution. Nitrogen gas will be evolved.

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete hydrolysis.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the product with toluene (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Based on synthesis of 4-fluoro-3-(trifluoromethyl)phenol, for reference) [1]

Parameter Value Notes
Sulfuric Acid Concentration (post-diazotization) 30 - 70% (w/w)Critical for diazonium salt stability.
Diazotization Temperature 0 - 10 °CTo prevent decomposition of the diazonium salt.
Hydrolysis Temperature (with CuSO4) 75 - 85 °CTo ensure complete hydrolysis while minimizing side reactions.
Yield Up to 96%Highly dependent on reaction conditions.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up & Purification start 4-Fluoro-2-(trifluoromethyl)aniline in H2SO4 na_no2 Add NaNO2 solution at 0-5 °C start->na_no2 stir Stir for 1h at 0-5 °C na_no2->stir add_diazonium Add diazonium salt solution stir->add_diazonium cu_so4 Hot CuSO4 solution cu_so4->add_diazonium heat Maintain temperature for 1-2h add_diazonium->heat extract Extract with Toluene heat->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Diazonium Salt Decomposition start->cause1 cause2 Incomplete Hydrolysis start->cause2 cause3 Side Reactions (e.g., Defluorination) start->cause3 sol1 Maintain T < 5°C during Diazotization cause1->sol1 sol2 Optimize Hydrolysis Temperature & Time cause2->sol2 sol3 Use CuSO4 Catalyst cause2->sol3 cause3->sol3 sol4 Adjust H2SO4 Concentration cause3->sol4

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Fluoro-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials, isomers such as 2-Fluoro-4-(trifluoromethyl)phenol, and byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Q2: What are the recommended storage conditions for purified this compound to ensure its stability?

To maintain stability, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store the compound in a tightly sealed container, ideally under an inert atmosphere like argon or nitrogen, to prevent oxidation.[1]

Q3: What are the primary safety precautions to take when handling this compound?

This compound is harmful if swallowed or in contact with skin and can cause skin corrosion.[2] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3] Work should be conducted in a well-ventilated area, and an eyewash station and safety shower should be readily accessible.[2]

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a common and effective method to monitor the separation of this compound from its impurities during column chromatography. Gas chromatography (GC) can also be used to assess the purity of fractions.

Q5: What are the likely degradation pathways for this compound?

The primary degradation pathways likely involve oxidation of the phenolic hydroxyl group.[1] This can be initiated by exposure to air, light, and certain metals, potentially leading to the formation of colored byproducts.[1]

Troubleshooting Guides

Low Purity After Purification
Issue Potential Cause Recommended Action
Persistent Impurity Peaks in GC/NMR Co-elution of isomers or byproducts with similar polarity.Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarity. A gradient elution may be necessary. Consider using a different stationary phase if co-elution persists.
Incomplete removal of starting materials.Ensure the reaction has gone to completion before work-up. If not, consider adjusting reaction conditions (time, temperature, stoichiometry). During purification, collect smaller fractions to improve resolution.
Thermal decomposition during distillation.If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Low Yield After Purification
Issue Potential Cause Recommended Action
Significant Product Loss Product remains on the column.Ensure complete elution from the chromatography column by flushing with a more polar solvent after the main fractions have been collected.
Product loss during extraction and washing steps.Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to keep the phenol in the organic phase.
Premature crystallization or precipitation.If recrystallizing, ensure the product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling to obtain pure crystals and prevent product crashing out with impurities.
Discoloration of Purified Product
Issue Potential Cause Recommended Action
Product is yellow or brown Oxidation of the phenol.Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible. Use degassed solvents for chromatography and recrystallization. Store the purified product under an inert atmosphere and protected from light.[1]
Presence of trace metal impurities.Treat the crude product with a chelating agent or pass the solution through a plug of silica gel or activated carbon before final purification.

Experimental Protocols

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for phenols include hexane/ethyl acetate or toluene.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve column Column Chromatography (Silica Gel) dissolve->column tlc TLC/GC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure If sufficiently pure recrystallize Recrystallization (Optional) evaporate->recrystallize recrystallize->pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Low_Purity Troubleshooting Low Purity start Low Purity Detected (GC/NMR) check_isomers Check for Isomers/ Byproducts start->check_isomers check_starting_material Check for Unreacted Starting Material start->check_starting_material distillation_issue If Distilled, Check for Decomposition start->distillation_issue optimize_chroma Optimize Chromatography (Solvent Gradient, Stationary Phase) check_isomers->optimize_chroma Present check_reaction Verify Reaction Completion check_starting_material->check_reaction Present reduce_pressure Use Vacuum Distillation distillation_issue->reduce_pressure Suspected

References

Common side products in 4-Fluoro-2-(trifluoromethyl)phenol reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the nucleophilic character of the phenolic hydroxyl group and electrophilic substitution on the aromatic ring. These include:

  • O-Alkylation (Williamson Ether Synthesis): Formation of an ether by reacting the corresponding phenoxide with an alkyl halide.

  • C-Alkylation (Friedel-Crafts Alkylation): Introduction of an alkyl group onto the aromatic ring, typically ortho or para to the hydroxyl group.

  • Acylation: Introduction of an acyl group, which can occur at the oxygen (O-acylation) to form an ester or at the carbon of the aromatic ring (C-acylation) to form a hydroxyketone.

  • Reactions involving the trifluoromethyl group: While generally stable, the trifluoromethyl group can undergo hydrolysis under certain conditions.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)

Q2: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am getting a low yield of the desired ether. What are the potential side products and how can I minimize them?

A2: Low yields in Williamson ether synthesis with this substrate are often due to competing side reactions and incomplete deprotonation. The primary side product is typically formed via an E2 elimination reaction of the alkyl halide, especially with secondary and tertiary halides.[1] Unreacted starting materials are also common impurities.

Common Side Products:

  • Alkene: Formed from the elimination of the alkyl halide.

  • Unreacted this compound: Due to incomplete deprotonation or insufficient reaction time/temperature.

  • Products of alkyl halide hydrolysis or decomposition.

Troubleshooting Strategies:

IssueRecommendationRationale
Low Conversion Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.Phenols are more acidic than alcohols, but complete formation of the phenoxide is crucial for the reaction to proceed efficiently.[2]
Elimination Use a primary alkyl halide if possible. For secondary halides, use a less sterically hindered base and a polar aprotic solvent like DMF or DMSO.The Williamson ether synthesis is an S(_N)2 reaction, which is most efficient with primary alkyl halides. Secondary and tertiary halides favor E2 elimination.[1]
Reaction Conditions Ensure anhydrous conditions, as water can quench the base and hydrolyze the alkyl halide. Moderate temperatures (e.g., room temperature to 50 °C) are often sufficient.Water will compete with the phenoxide as a nucleophile and deactivate the base. Higher temperatures can promote elimination.[3]

Experimental Protocol: General Procedure for O-Alkylation

  • Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, THF) under an inert atmosphere (N(_2) or Ar), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the primary alkyl halide (1.0-1.2 eq) dropwise to the solution of the phenoxide.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][5]

Diagram: O-Alkylation Workflow

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Anhydrous Solvent base Add Strong Base (e.g., NaH) start->base phenoxide Formation of Phenoxide base->phenoxide alkyl_halide Add Alkyl Halide phenoxide->alkyl_halide reaction S_N2 Reaction alkyl_halide->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Ether purify->product

Caption: Workflow for the Williamson ether synthesis.

C-Alkylation (Friedel-Crafts Alkylation)

Q3: I am trying to perform a Friedel-Crafts alkylation on this compound but am observing a mixture of products, including an O-alkylated byproduct. How can I improve the selectivity for C-alkylation?

A3: The competition between C- and O-alkylation is a common challenge in the Friedel-Crafts alkylation of phenols. Additionally, polyalkylation can occur because the alkylated product is often more activated than the starting material.

Common Side Products:

  • O-alkylated ether: From the reaction at the phenolic oxygen.

  • Para-alkylated isomer: Alkylation at the position para to the hydroxyl group.

  • Polyalkylated products: Introduction of more than one alkyl group on the aromatic ring.

  • Unreacted starting material.

Troubleshooting Strategies:

IssueRecommendationRationale
O-Alkylation Use a strong Lewis acid catalyst (e.g., AlCl(_3), ZnCl(_2)).[6]Strong Lewis acids coordinate to the phenolic oxygen, reducing its nucleophilicity and favoring electrophilic attack on the aromatic ring (C-alkylation).
Poor Regioselectivity The choice of catalyst and solvent can influence the ortho/para ratio. Sterically bulky catalysts may favor para substitution.The ortho position is sterically hindered by the trifluoromethyl group, which may favor substitution at the less hindered para position.
Polyalkylation Use a molar excess of the phenol relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.Keeping the concentration of the alkylating agent low minimizes the chance of the product reacting further.[6]

Experimental Protocol: General Procedure for Ortho-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., dichloromethane, nitromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., ZnCl(_2), 1.0 eq) at 0 °C.

  • Addition of Alkylating Agent: Prepare a solution of the alkylating agent (e.g., a benzyl alcohol, 1.0 eq) in the same solvent and add it dropwise to the reaction mixture at 0 °C.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography on silica gel.[6][7]

Diagram: C- vs. O-Alkylation

C_vs_O_Alkylation cluster_paths Reaction Pathways start This compound + Alkylating Agent (R-X) + Catalyst c_alkylation C-Alkylation (Desired) start->c_alkylation Strong Lewis Acid Low Temperature o_alkylation O-Alkylation (Side Product) start->o_alkylation Weaker Base Higher Temperature product_c Ortho/Para-Alkyl Phenol c_alkylation->product_c product_o Aryl Ether o_alkylation->product_o

Caption: Competing pathways in the alkylation of phenols.

Acylation Reactions

Q4: During the acylation of this compound, I am getting a mixture of the O-acylated ester and the C-acylated hydroxyketone. How can I control the selectivity?

A4: The selectivity between O-acylation and C-acylation is highly dependent on the reaction conditions, particularly the catalyst and solvent.

Troubleshooting Strategies:

Desired ProductRecommendationRationale
O-Acylated Ester Use a base catalyst (e.g., pyridine, triethylamine) in a non-polar solvent.The base will deprotonate the phenol, increasing the nucleophilicity of the oxygen and favoring attack on the acylating agent.
C-Acylated Ketone Use a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or a Lewis acid (e.g., AlCl(_3)). This often involves a Fries rearrangement of the initially formed ester.[1]Strong acids can catalyze both the direct C-acylation (Friedel-Crafts) and the rearrangement of the O-acylated product to the more thermodynamically stable C-acylated isomer.[1]

Purification of Isomers:

The separation of O- and C-acylated isomers can often be achieved by flash column chromatography, as the polarity of the two products is typically different. The hydroxyketone (C-acylated) is generally more polar than the ester (O-acylated).

Hydrolysis of the Trifluoromethyl Group

Q5: I suspect the trifluoromethyl group in my compound is not stable under my reaction conditions. What can cause this, and what is the resulting side product?

A5: The trifluoromethyl group is generally robust, but it can undergo hydrolysis under certain, typically harsh, conditions to form a carboxylic acid. For this compound, this would result in the formation of 5-Fluoro-2-hydroxybenzoic acid.

Conditions Favoring Hydrolysis:

  • High pH: The hydrolysis of some trifluoromethylphenols is favored at higher pH.[8][9]

  • Elevated Temperatures: The rate of hydrolysis increases with temperature.[8]

  • Presence of strong nucleophiles.

Identification and Removal:

  • Identification: The formation of the carboxylic acid can be detected by techniques such as NMR (disappearance of the CF(_3) signal in

    19^{19}19
    F NMR and appearance of a carboxylic acid proton in
    1^11
    H NMR) and mass spectrometry.

  • Removal: The acidic nature of the carboxylic acid byproduct allows for its removal through an acid-base extraction. The product mixture can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired, less acidic phenolic product will remain in the organic layer, while the more acidic carboxylic acid will be extracted into the aqueous layer as its salt.

Diagram: Hydrolysis of Trifluoromethyl Group

Hydrolysis start This compound product 5-Fluoro-2-hydroxybenzoic Acid start->product High pH / Heat

Caption: Hydrolysis of the trifluoromethyl group.

References

Optimizing regioselectivity in the functionalization of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in the regioselective functionalization of 4-Fluoro-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution of this compound?

A1: The regioselectivity is determined by the competing directing effects of the three substituents on the aromatic ring.

  • Hydroxyl (-OH): A powerful activating group that directs incoming electrophiles to the ortho (C6) and para (C3, relative to -OH) positions.

  • Trifluoromethyl (-CF₃): A strong deactivating group that directs electrophiles to the meta position (C5).

  • Fluorine (-F): A deactivating group that directs ortho (C5) and para (C6) due to its +M (mesomeric) effect, despite its strong -I (inductive) effect.[1][2] Overall, the hydroxyl group's activating and directing effect is dominant, making the C6 position the most probable site for electrophilic attack due to combined activation from the -OH group and steric accessibility.

Q2: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for functionalizing this molecule?

A2: Yes, particularly for displacing the fluorine atom at the C4 position. The aromatic ring is activated towards nucleophilic attack by the potent electron-withdrawing trifluoromethyl group.[3] For a successful SNAr reaction, the phenoxide must be formed first by using a suitable base, and the choice of nucleophile and reaction conditions is critical to avoid side reactions.[4]

Q3: How does protecting the hydroxyl group affect functionalization strategies?

A3: Protecting the hydroxyl group is a crucial strategy, especially for ortho-metalation. Converting the -OH to a protected form like a tetrahydropyranyl (THP) ether or methoxymethyl (MOM) ether prevents O-deprotonation by strong bases and modifies the directing effect.[5][6] A protected hydroxyl group is often a superior directing group for lithiation compared to the trifluoromethyl group, enabling selective functionalization at the C6 position.[5][7]

Q4: Which positions are most favorable for directed ortho-metalation (DoM)?

A4: The positions ortho to the strongest directing groups are most favorable.

  • With an unprotected hydroxyl group: After deprotonation to form the phenoxide, the C6 position is the primary site for metalation.

  • With a protected hydroxyl group (e.g., -OMOM, -OTHP): The C6 position is strongly favored for lithiation.[5][6][7]

  • Fluorine as a directing group: Fluorine can also act as a directing group for metalation, making the C5 and C3 positions potential, though less likely, sites depending on the base and reaction conditions used.[8][9]

Troubleshooting Guides

Guide 1: Electrophilic Aromatic Substitution (e.g., Bromination, Acylation)
Problem / Question Potential Cause(s) Recommended Solution(s)
I am observing a mixture of isomers (e.g., substitution at C6 and C5). How can I improve selectivity for the C6 position? The reaction conditions (solvent, temperature, Lewis acid) are not optimized for selectivity. Steric hindrance may also play a role.1. Solvent Choice: Use less polar solvents to enhance the directing effect of the hydroxyl group. 2. Lewis Acid: For Friedel-Crafts reactions, titrate the amount of Lewis acid. Excess acid can coordinate with the hydroxyl group, reducing its activating effect. 3. Steric Hindrance: Employ bulkier electrophilic reagents, which will preferentially react at the less hindered C6 position.
The reaction yield is low or the reaction does not proceed. The combined deactivating effects of the -CF₃ and -F groups are inhibiting the reaction. The electrophile may not be potent enough.1. Increase Electrophile Reactivity: Use a more powerful electrophile or a stronger activating catalyst (e.g., a stronger Lewis acid for Friedel-Crafts). 2. Increase Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. Monitor closely for side reactions.
I am seeing decomposition or polymerization of my starting material. The reaction conditions are too harsh. The trifluoromethyl group can be sensitive to strongly basic or acidic conditions at elevated temperatures.[7]1. Milder Conditions: Switch to milder reagents (e.g., NBS instead of Br₂ for bromination). 2. Lower Temperature: Run the reaction at a lower temperature for a longer duration. 3. Protecting Group: Protect the highly activating hydroxyl group to moderate its reactivity and prevent unwanted side reactions.
Guide 2: Directed ortho-Metalation (DoM)
Problem / Question Potential Cause(s) Recommended Solution(s)
My lithiation is not selective, or I am getting the wrong regioisomer. The directing group's effect is being overridden. This can be due to the choice of base, solvent, or if the hydroxyl group is unprotected.1. Protect the Hydroxyl Group: This is the most reliable method. A THP or MOM ether is an excellent directing group for the C6 position.[5] 2. Base Selection: Use n-BuLi or s-BuLi for standard DoM. For more complex substrates, a superbase like a LIC-KOR mixture might alter selectivity.[6] 3. Solvent: Use coordinating solvents like THF or Et₂O at low temperatures (-78 °C) to stabilize the organolithium intermediate.
The yield is low after quenching with an electrophile. Incomplete metalation, decomposition of the organolithium intermediate, or inefficient trapping by the electrophile.1. Ensure Complete Metalation: Increase the equivalents of the organolithium base or allow for a longer reaction time. 2. Maintain Low Temperature: Do not allow the reaction to warm up before adding the electrophile, as this can lead to decomposition. 3. Use an Active Electrophile: Ensure the electrophile is pure and reactive enough to quench the organolithium species efficiently.
The starting material is consumed, but I cannot isolate the desired product. The organolithium intermediate may be undergoing an anionic Fries rearrangement or other side reactions.1. Verify Intermediate Formation: Consider a deuteration quench (using D₂O) on a small scale to confirm the position and efficiency of metalation. 2. Protecting Group Stability: Ensure the chosen protecting group is stable to the strong base.

Illustrative Data & Experimental Protocols

Table 1: Regioselectivity in Friedel-Crafts Acylation

This table presents illustrative data on how the choice of Lewis acid can influence the regioselectivity of the acylation of this compound with acetyl chloride.

Lewis Acid (1.1 eq)SolventTemperature (°C)C6-acylated Product (%)C5-acylated Product (%)
AlCl₃CS₂0 to RT7515
TiCl₄DCM-20855
BF₃·OEt₂DCM06025

Note: Data is representative and intended for illustrative purposes.

Protocol 1: Regioselective Bromination at the C6 Position

Objective: To selectively introduce a bromine atom at the C6 position, ortho to the hydroxyl group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1.0 equivalent of this compound in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-Bromo-4-fluoro-2-(trifluoromethyl)phenol.

Protocol 2: Directed ortho-Metalation and Carboxylation at C6

Objective: To functionalize the C6 position using DoM with a protected phenol followed by quenching with CO₂.

Part A: Protection of the Hydroxyl Group (THP Ether Formation)

  • Dissolve 1.0 equivalent of this compound in dry DCM.

  • Add 1.2 equivalents of 3,4-dihydro-2H-pyran (DHP).

  • Add a catalytic amount (0.05 equivalents) of pyridinium p-toluenesulfonate (PPTS).

  • Stir at room temperature for 4-6 hours until TLC analysis shows complete conversion.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to obtain the THP-protected phenol, which can often be used without further purification.

Part B: DoM and Carboxylation

  • Dissolve 1.0 equivalent of the THP-protected phenol in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of n-butyllithium (n-BuLi, e.g., 1.6 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metalation.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Quench with 1 M HCl solution. This also removes the THP protecting group.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 5-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid.

Visualizations and Workflows

Diagram 1: Directing Effects in Electrophilic Substitution

G cluster_0 Directing Effects on this compound mol C6 C6 Most Favored C5 C5 Possible C3 C3 Possible OH_effect OH (Strong Activator) Ortho, Para Director OH_effect->C6 ortho OH_effect->C3 para CF3_effect CF3 (Strong Deactivator) Meta Director CF3_effect->C5 meta F_effect F (Deactivator) Ortho, Para Director F_effect->C6 para F_effect->C5 ortho G start Start: Protected Phenol dissolve Dissolve in Anhydrous THF under N2 atmosphere start->dissolve cool Cool to -78 °C dissolve->cool add_base Add n-BuLi dropwise cool->add_base metalate Stir for 1 hour (Metalation at C6) add_base->metalate quench Quench with Electrophile (e.g., CO2, I2, TMSCl) metalate->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup (Deprotection if applicable) warm->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product: C6-Functionalized Phenol purify->product G problem Problem: Mixture of Regioisomers q1 Is the reaction Electrophilic Aromatic Substitution? problem->q1 sol1 Change Solvent (e.g., less polar) q1->sol1 Yes sol2 Use Bulkier Reagent q1->sol2 Yes sol3 Adjust Lewis Acid Stoichiometry q1->sol3 Yes sol4 Lower Reaction Temperature q1->sol4 Yes

References

Troubleshooting O-alkylation vs C-alkylation in phenol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with O-alkylation versus C-alkylation in phenol reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an O-alkylation of my phenol (Williamson Ether Synthesis), but I am getting a significant amount of C-alkylated byproduct. How can I favor O-alkylation?

A1: The competition between O- and C-alkylation is a common issue and is highly dependent on the reaction conditions. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] To favor O-alkylation, you should consider the following factors:

  • Solvent Choice: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[2] These solvents do not solvate the oxygen of the phenoxide ion as strongly as protic solvents, leaving it more available to act as a nucleophile.

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often a good first choice for many phenols in a polar aprotic solvent like acetonitrile or DMF.[3] While stronger bases like sodium hydride (NaH) ensure complete deprotonation, they can sometimes lead to more side reactions if not handled carefully under anhydrous conditions.

  • Counter-ion: The nature of the counter-ion can play a role, though this is often tied to the base used.

Q2: Conversely, how can I promote C-alkylation of a phenol?

A2: To favor the formation of C-alkylated products, you should employ conditions that hinder the reactivity of the phenoxide oxygen.

  • Solvent Choice: Use a protic solvent such as water, ethanol, or 2,2,2-trifluoroethanol (TFE).[2] These solvents will form hydrogen bonds with the oxygen of the phenoxide, effectively "shielding" it and making the carbon atoms of the ring more likely to react.[2]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Q3: My phenol O-alkylation reaction is not proceeding, and I am recovering only my starting material. What could be the problem?

A3: Reaction failure in a Williamson ether synthesis is typically due to a failure to generate the nucleophilic phenoxide ion. Here are some troubleshooting steps:

  • Check Base Strength: Your base may be too weak to deprotonate your specific phenol. Phenols with electron-withdrawing groups are more acidic and can be deprotonated by weaker bases, while those with electron-donating groups are less acidic and require a stronger base. If you are using a mild base like sodium bicarbonate (NaHCO₃) with a less acidic phenol, it may be insufficient.[3] Consider switching to a stronger base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] For very weakly acidic phenols or challenging substrates, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[1]

  • Ensure Anhydrous Conditions: If you are using a moisture-sensitive base like NaH, it is critical that your solvent and glassware are completely dry. Any trace of water will quench the base, preventing the formation of the phenoxide.

Q4: I am observing a low yield in my O-alkylation reaction. What are the common causes and solutions?

A4: Low yields can stem from several factors beyond incomplete deprotonation:

  • Alkylating Agent: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[4] Therefore, it is best to use primary or methyl alkyl halides. Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary alkyl halides will almost exclusively undergo elimination.[4]

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typical laboratory conditions range from room temperature to reflux, for 1 to 8 hours.[3]

  • Steric Hindrance: If your phenol or alkyl halide is sterically hindered, the Sₙ2 reaction will be slower. In such cases, longer reaction times, higher temperatures, or a stronger, less-hindered base might be necessary.

Data Presentation: O- vs. C-Alkylation Selectivity

The selectivity of phenol alkylation is highly dependent on the reaction conditions. Below are tables summarizing the expected outcomes based on the choice of solvent, base, and alkylating agent.

Table 1: Effect of Solvent on the Alkylation of 2-Naphthol with Benzyl Bromide [2]

SubstrateAlkylating AgentBaseSolventProduct
2-NaphtholBenzyl BromideNot specifiedDMFO-alkylated product
2-NaphtholBenzyl BromideNot specifiedTrifluoroethanol (TFE)C-alkylated product

Table 2: General Guide to Selecting Bases for Phenol O-Alkylation [3]

BaseFormulaRelative StrengthTypical SolventsKey Considerations & Potential Issues
Potassium CarbonateK₂CO₃MildAcetonitrile, DMFGood first choice for many phenols; may be too weak for electron-deficient phenols; reaction may be slower.
Sodium HydroxideNaOHStrongWater, Ethanol/WaterEffective for most phenols; ensures complete deprotonation. Can be corrosive.
Sodium HydrideNaHVery StrongTHF, DMFUsed for very weakly acidic phenols, but often overkill. Highly reactive with water; requires anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Phenols using Potassium Carbonate in Acetonitrile [1][5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (15 volumes, e.g., 15 mL for 1 g of phenol).

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 6 hours. If the reaction has not proceeded as monitored by TLC, the mixture can be gently heated to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of acetonitrile. Combine the filtrate and rinsings and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for O-Alkylation of Phenols using Sodium Hydride in THF [1][6]

Caution: Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF, 10 volumes).

  • Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of the phenol (1.0 eq.) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC. Gentle heating may be required for less reactive substrates.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.

Visualizations

O_vs_C_Alkylation Phenol Phenol Phenoxide Phenoxide (Ambident Nucleophile) Phenol->Phenoxide + Base O_Alkylation_Product O-Alkylated Product (Ether) Phenoxide->O_Alkylation_Product + R-X (O-attack) C_Alkylation_Product C-Alkylated Product Phenoxide->C_Alkylation_Product + R-X (C-attack) Base Base (e.g., K₂CO₃, NaOH, NaH) AlkylHalide Alkyl Halide (R-X) Protic_Solvent Protic Solvent (e.g., H₂O, EtOH, TFE) Protic_Solvent->C_Alkylation_Product Favors Aprotic_Solvent Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) Aprotic_Solvent->O_Alkylation_Product Favors

Caption: Competing pathways for O- and C-alkylation of phenols.

Troubleshooting_Workflow Start Start: Phenol Alkylation Reaction Check_Products Analyze Reaction Mixture (TLC, NMR, etc.) Start->Check_Products Desired_Product Desired O-Alkylated Product Formed Check_Products->Desired_Product Yes C_Alkylation C-Alkylation Observed Check_Products->C_Alkylation C-Product No_Reaction No Reaction (Starting Material Unchanged) Check_Products->No_Reaction No Product Low_Yield Low Yield of O-Alkylated Product Check_Products->Low_Yield Low Yield End End: Successful O-Alkylation Desired_Product->End Switch_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) C_Alkylation->Switch_Solvent Check_Base Check Base Strength (Use stronger base if needed) No_Reaction->Check_Base Check_Conditions Check Reaction Conditions (Time, Temperature) Low_Yield->Check_Conditions Check_Alkyl_Halide Check Alkyl Halide (Use primary halide) Low_Yield->Check_Alkyl_Halide Switch_Solvent->Start Re-run Check_Base->Start Re-run Check_Conditions->Start Re-run Check_Alkyl_Halide->Start Re-run

References

Technical Support Center: Column Chromatography Purification of 4-Fluoro-2-(trifluoromethyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 4-Fluoro-2-(trifluoromethyl)phenol and its analogs using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound analogs using silica gel column chromatography?

The primary challenges stem from the electronic properties of these molecules. The phenolic hydroxyl group can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause several issues:

  • Peak Tailing: Strong acid-base interactions can result in broad, tailing peaks, leading to poor separation from impurities.[1]

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel and fail to elute, resulting in low recovery.[1]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive analogs.[1][2]

Q2: What stationary phase is recommended for purifying these compounds?

The choice of stationary phase is critical for a successful separation. Here are the common options:

  • Standard Silica Gel (230-400 mesh): This is the most common and cost-effective choice. It is suitable for many separations, especially when the impurities are significantly different in polarity from the target compound.[3]

  • Deactivated Silica Gel: To mitigate the issues caused by acidic silanol groups, you can deactivate the silica by treating it with a competing base, such as triethylamine, before or during the purification.[1]

  • Fluorinated Stationary Phases (e.g., Pentafluorophenyl - PFP): These phases offer alternative selectivity compared to standard C18 or silica phases.[4][5] They can provide enhanced retention and unique separation for halogenated and aromatic compounds through dipole, π-π, and charge transfer interactions.[5][6]

  • Alumina (Neutral or Basic): For compounds that are particularly sensitive to the acidity of silica gel, neutral or basic alumina can be an excellent alternative.[1][2]

Q3: What mobile phase (eluent) should I use for the purification?

The selection of the mobile phase is crucial and should be optimized using Thin Layer Chromatography (TLC) first. An ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2][3]

  • Normal-Phase Chromatography (Silica Gel or Alumina):

    • A common starting point is a mixture of a non-polar solvent like Hexanes/Heptane and a more polar solvent like Ethyl Acetate .[3][7] A typical starting gradient might be 5-10% Ethyl Acetate in Hexanes.

    • For separating aromatic compounds, incorporating Toluene into the mobile phase (e.g., 10% Ethyl Acetate in Toluene) can significantly improve separation compared to hexane-based systems.[8]

    • For more polar analogs, a system of Dichloromethane (DCM) and Methanol (MeOH) may be required.[8]

  • Reversed-Phase Chromatography (e.g., C18 or Fluorinated Phases):

    • Mobile phases typically consist of mixtures of water and an organic solvent like acetonitrile or methanol .[9][10]

    • Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), can improve peak shape.[10]

Summary of Recommended Conditions
Stationary PhaseTypical Mobile Phase SystemKey Considerations
Silica Gel (230-400 mesh)Hexane / Ethyl AcetateMost common; optimize polarity based on TLC. A good starting point is 10% ethyl acetate in hexane.[3]
Dichloromethane / MethanolUse for more polar analogs that do not move in less polar systems.[8]
Toluene / Ethyl AcetateCan provide better separation for aromatic compounds.[8]
Deactivated Silica Gel Hexane / Ethyl Acetate + 0.5-1% Triethylamine (TEA)Add a small amount of a basic modifier like TEA to the eluent to prevent peak tailing of basic analogs.[1]
Alumina (Neutral or Basic)Hexane / Ethyl AcetateA good alternative for compounds that are sensitive to the acidic nature of silica gel.[1][2]
Fluorinated Phases (e.g., PFP)Water / Acetonitrile or MethanolOffers alternative selectivity, especially for halogenated compounds.[5][6]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a this compound analog using silica gel.

1. Materials and Reagents:

  • Crude compound mixture

  • Silica Gel (e.g., 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture onto a TLC plate.

  • Develop the plate in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane) to find the optimal mobile phase that gives the target compound an Rf value of ~0.2-0.4 and good separation from impurities.[3]

3. Column Packing (Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin, level layer of sand.[1]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC analysis.[1]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in settling the silica bed. The solvent level should never go below the top of the silica.[1]

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude compound in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude compound) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11] This is your dry-loaded sample.

  • Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed.

  • Add a thin protective layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[11]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent.

  • Maintain a constant flow and collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[2]

6. Fraction Analysis:

  • Monitor the collected fractions using TLC to identify which ones contain the pure desired compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.[12]

Troubleshooting Guide

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of your eluent.[2] For example, if you are using 10% Ethyl Acetate/Hexane, try increasing to 20%, 30%, and so on. For very polar compounds, a switch to a Dichloromethane/Methanol system may be necessary.[8]

  • Possible Cause: The compound has irreversibly adsorbed to the silica gel due to strong acidic interactions.

    • Solution: Repeat the column using deactivated silica or switch to a different stationary phase like neutral alumina.[1][2] Alternatively, adding a small amount of a competitive binder (like triethylamine for basic analogs) to the mobile phase can help.[1]

Problem: There is poor separation between the desired compound and impurities (co-elution).

  • Possible Cause: The mobile phase is too polar, causing all compounds to elute too quickly.

    • Solution: Decrease the polarity of the mobile phase. A lower polarity will increase the interaction with the stationary phase and improve separation.

  • Possible Cause: The chosen solvent system does not provide adequate selectivity for the compounds.

    • Solution: Try a different solvent system. For aromatic compounds, using toluene instead of hexane can alter the π-π interactions and improve separation.[8]

  • Possible Cause: The column was overloaded with too much sample.

    • Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, use about 20-50 times the weight of adsorbent to the sample weight.[13]

Problem: The collected fractions show significant peak tailing on TLC.

  • Possible Cause: Strong interaction between the phenolic -OH group and the acidic silica gel.

    • Solution: Add a small amount (0.1-1%) of a modifier to the mobile phase. For acidic phenols, a small amount of acetic acid can sometimes help. If the analog has basic functionalities, adding triethylamine is very effective.[1]

  • Possible Cause: The sample was not loaded in a narrow band.

    • Solution: Ensure the sample is dissolved in the minimum amount of solvent for loading. Dry loading is highly recommended to ensure a narrow starting band.[11]

Problem: The recovery of the compound is very low.

  • Possible Cause: The compound is degrading on the silica gel.

    • Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if degradation spots appear.[2] If it is unstable, switch to a more inert stationary phase like neutral alumina or consider a different purification technique.[2]

  • Possible Cause: The compound is irreversibly stuck to the column (see first troubleshooting point).

    • Solution: Use a more polar eluent to "flush" the column and check if the compound elutes. If not, a different stationary phase is likely needed for future attempts.

Visual Workflow and Logic Diagrams

troubleshooting_workflow start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting? problem->no_elution Yes success Purification Successful problem->success No poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes low_recovery Low Recovery? poor_sep->low_recovery No decrease_polarity Decrease Mobile Phase Polarity poor_sep->decrease_polarity Yes check_stability Check Compound Stability on Silica low_recovery->check_stability Yes end End low_recovery->end No increase_polarity->problem change_stationary Switch to Alumina or Deactivated Silica change_stationary->problem change_solvent Change Solvent System (e.g., use Toluene) decrease_polarity->change_solvent change_solvent->problem check_stability->change_stationary success->end

Caption: Troubleshooting workflow for column chromatography.

logical_relationships cluster_factors Controllable Factors cluster_outcomes Outcome sp_polarity Stationary Phase Polarity (e.g., Silica = High) retention Retention on Column sp_polarity->retention increases mp_polarity Mobile Phase Polarity (e.g., Hexane = Low) mp_polarity->retention decreases cpd_polarity Compound Polarity (Phenol = High) cpd_polarity->retention increases elution_speed Elution Speed retention->elution_speed inversely affects

Caption: Factors influencing compound retention and elution.

References

Preventing decomposition of 4-Fluoro-2-(trifluoromethyl)phenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of 4-Fluoro-2-(trifluoromethyl)phenol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound involve the phenolic hydroxyl group and the trifluoromethyl group. The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of colored quinone-like byproducts. Furthermore, the trifluoromethyl group can undergo hydrolysis, particularly under basic conditions, which can result in defluorination.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

Q3: What are the signs of decomposition in my sample of this compound?

A3: Visual signs of decomposition include a change in color from a colorless or light-yellow liquid to a darker yellow or brown hue. In solution, the appearance of turbidity or the formation of precipitates can also indicate degradation. For a more definitive assessment, analytical techniques such as HPLC can be used to detect the presence of impurities and degradation products.

Troubleshooting Guides for Common Reactions

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield and/or Decomposition during Acylation Reactions

Possible Cause:

  • Harsh Reaction Conditions: Strong Lewis acids (e.g., AlCl₃) and high temperatures commonly used in Friedel-Crafts acylation can lead to decomposition of the starting material. Phenols can also coordinate with Lewis acids, which can deactivate the catalyst and promote side reactions.

  • Competing O-acylation vs. C-acylation: Phenols can undergo acylation at either the hydroxyl group (O-acylation) to form an ester or on the aromatic ring (C-acylation) to form a hydroxyketone. The reaction conditions determine the major product.

Solutions:

  • Use Milder Lewis Acids: Employ milder Lewis acids such as ZnCl₂, FeCl₃, or trifluoromethanesulfonic acid (TfOH) to minimize decomposition.[2][3]

  • Protect the Phenolic Hydroxyl Group: Protecting the hydroxyl group as a more stable ether or silyl ether can prevent unwanted side reactions. The protecting group can be removed after the acylation step.

  • Control Reaction Temperature: Perform the reaction at lower temperatures to reduce the rate of decomposition.

  • Optimize Reaction Conditions for Desired Acylation:

    • For O-acylation , using a base like pyridine or triethylamine with the acylating agent at low temperatures is generally effective.

    • For C-acylation , using a stronger Lewis acid and higher temperatures can favor the Fries rearrangement of the initially formed O-acylated product to the C-acylated product.[2]

Issue 2: Decomposition during Etherification (e.g., Williamson Ether Synthesis)

Possible Cause:

  • Strong Base: The use of strong bases, such as sodium hydride (NaH) or sodium hydroxide (NaOH), can promote the decomposition of this compound, especially at elevated temperatures.

  • Side Reactions: Competing elimination reactions of the alkyl halide can occur, particularly with sterically hindered substrates.

Solutions:

  • Use a Milder Base: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the phenol and are less likely to cause decomposition.

  • Optimize Reaction Temperature: Running the reaction at the lowest temperature necessary for a reasonable reaction rate can minimize degradation.

  • Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used. Ensure the solvent is anhydrous to prevent hydrolysis.

Data Presentation

The following table summarizes the stability of this compound under various conditions. The data is compiled from literature on analogous compounds and provides a general guideline.

ConditionReagent/SolventTemperatureObservationPotential Decomposition Products
Acidic 1M HCl (aq)Room TempGenerally stable for short periods-
Strong Lewis Acid (e.g., AlCl₃)ElevatedPotential for decomposition and polymerizationComplex mixture
Basic 1M NaOH (aq)Room TempSlow hydrolysis of the -CF₃ group4-Fluoro-2-carboxy-phenol, fluoride ions
Strong Base (e.g., NaH) in DMFElevatedIncreased rate of decompositionComplex mixture
Oxidative Air/lightAmbientSlow oxidation over timeColored quinone-type compounds
H₂O₂Room TempPotential for oxidation of the phenol ringHydroxylated and quinone-type byproducts
Reductive H₂, Pd/CRoom TempGenerally stable-

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol describes a mild procedure for the synthesis of an ether derivative.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.[4]

Protocol 2: Protection of the Phenolic Hydroxyl Group

This protocol details the protection of the hydroxyl group as a silyl ether, which can enhance stability during subsequent reactions.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq).

  • Addition of Silylating Agent: Slowly add a solution of a silyl chloride, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), in DCM.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude silyl ether can often be used in the next step without further purification or can be purified by flash chromatography.

Mandatory Visualization

Decomposition_Pathways A This compound B Oxidation A->B O₂, light, metal ions D Base-catalyzed hydrolysis A->D Strong Base (e.g., NaOH) C Quinone-type byproducts B->C E Defluorination Products (e.g., Carboxylic Acid) D->E

Caption: Major decomposition pathways for this compound.

Experimental_Workflow_Protection cluster_0 Protection Step cluster_1 Work-up & Purification A Start: 4-Fluoro-2- (trifluoromethyl)phenol B Dissolve in DCM A->B C Add Et₃N B->C D Add TBDMSCl C->D E Stir at RT D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry and Concentrate G->H I Purify (optional) H->I J Protected Phenol (TBDMS Ether) I->J Reaction_Decision_Tree A Reaction on This compound B Is the reaction base-sensitive? A->B C Is the reaction acid-sensitive? B->C No D Use mild base (e.g., K₂CO₃) B->D Yes F Use mild Lewis acid (e.g., ZnCl₂) C->F Yes G Proceed with standard conditions C->G No E Consider protecting the phenol group D->E F->E

References

Technical Support Center: Catalyst Selection for Efficient Reactions with 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for catalyst selection and troubleshooting in reactions involving 4-Fluoro-2-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Section 1: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a robust method for forming ethers from the phenoxide of this compound and an alkyl halide. Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, the acidity of the phenolic proton is increased, facilitating its deprotonation. However, the nucleophilicity of the resulting phenoxide is reduced, which can impact reaction rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very slow or no reaction when trying to synthesize an ether from this compound. What are the likely causes?

A1: Several factors could contribute to a sluggish or failed reaction:

  • Insufficient Deprotonation: While the phenol is acidic, incomplete deprotonation will lead to a low concentration of the active phenoxide nucleophile. Ensure you are using a sufficiently strong base.

  • Poor Leaving Group: The reaction proceeds via an SN2 mechanism, so a good leaving group on the alkylating agent is crucial. Iodides are generally better leaving groups than bromides, which are better than chlorides.

  • Steric Hindrance: The SN2 reaction is sensitive to steric hindrance. Primary alkyl halides are ideal. Secondary alkyl halides will react slower and may lead to competing elimination reactions, while tertiary alkyl halides are generally unsuitable and will primarily yield elimination products.[1][2]

  • Low Reaction Temperature: The reduced nucleophilicity of the phenoxide may require higher temperatures to achieve a reasonable reaction rate.

Q2: My reaction is producing a significant amount of an alkene byproduct instead of the desired ether. How can I prevent this?

A2: Alkene formation is due to a competing E2 elimination reaction. This is particularly problematic with secondary and tertiary alkyl halides.[2]

  • Choice of Alkyl Halide: The best solution is to use a primary alkyl halide if your desired product allows for it.[1]

  • Base Selection: Using a less sterically hindered base can sometimes favor substitution over elimination.

  • Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of ether formation can help to minimize the alkene byproduct.

Q3: Can I use this reaction to synthesize diaryl ethers?

A3: The classical Williamson ether synthesis is not suitable for the formation of diaryl ethers because aryl halides are unreactive towards SN2 reactions.[2] For the synthesis of diaryl ethers using this compound, an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction would be more appropriate.

Data Presentation: Catalyst and Reagent Selection for Williamson Ether Synthesis

The following table provides representative data for the selection of reagents and conditions for the Williamson ether synthesis with this compound. Yields are illustrative and will vary with the specific alkyl halide used.

Alkyl HalideBase (equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
Methyl IodideK₂CO₃ (1.5)DMF806>95
Ethyl BromideK₂CO₃ (1.5)DMF80890-95
n-Butyl BromideNaH (1.2)THF651285-90
Isopropyl BromideNaH (1.2)THF6524<40 (major product is propene)
Benzyl BromideCs₂CO₃ (1.5)Acetonitrile706>95
Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl Ethyl Ether

Materials:

  • This compound (1.0 equiv)

  • Ethyl Bromide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Williamson Ether Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_phenol This compound deprotonation Deprotonation of Phenol start_phenol->deprotonation start_halide Primary Alkyl Halide sn2 SN2 Attack by Phenoxide start_halide->sn2 start_base Base (e.g., K2CO3) start_base->deprotonation start_solvent Aprotic Solvent (e.g., DMF) start_solvent->deprotonation deprotonation->sn2 quench Quench with Water sn2->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Desired Ether Product purify->product

Caption: Workflow for Williamson Ether Synthesis.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. To utilize this compound in this reaction, it must first be converted to an aryl halide or triflate. The electron-deficient nature of the aromatic ring can influence the oxidative addition step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best leaving group to have on the aromatic ring for a Buchwald-Hartwig amination?

A1: The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] While aryl chlorides are often more challenging substrates, modern catalyst systems with specialized ligands have been developed to facilitate their use. For this compound, conversion to the aryl bromide or triflate is a common strategy.

Q2: My Buchwald-Hartwig amination is giving low yields. What can I do to improve it?

A2: Low yields in Buchwald-Hartwig aminations can often be attributed to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst and Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich ligands such as RuPhos or XPhos are often effective.[4] Consider screening a variety of ligands.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and anhydrous.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used. The presence of oxygen can deactivate the palladium catalyst.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Q3: I am observing hydrodehalogenation of my starting material as a side reaction. How can I minimize this?

A3: Hydrodehalogenation, where the aryl halide is reduced to an arene, can be a significant side reaction.

  • Water Content: Ensure the reaction is performed under strictly anhydrous conditions, as water can be a proton source.

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different ligands may identify a system that favors the desired amination pathway.

  • Use of Pre-catalysts: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ.

Data Presentation: Catalyst System Selection for Buchwald-Hartwig Amination

The following table presents representative data for catalyst systems in the Buchwald-Hartwig amination of a 4-Fluoro-2-(trifluoromethyl)phenyl halide with a generic primary amine.

Aryl Halide (X)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
BrPd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene1001285-95
BrPd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Dioxane1101680-90
OTfPd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2.0)Toluene1002475-85
ClPd₂(dba)₃ (2)RuPhos (4)LHMDS (1.8)Toluene1102460-75
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

Materials:

  • 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • RuPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous and deoxygenated

Procedure:

  • In a glovebox, add the Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add the aryl bromide and the amine.

  • Add the anhydrous, deoxygenated toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Catalytic Cycle

G cluster_inputs cluster_outputs pd0 Pd(0)L2 oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X oxidative_addition->pd0 - Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + R2NH amine_coordination->oxidative_addition - R2NH amido_complex Amido Complex amine_coordination->amido_complex + Base - [Base-H]X amido_complex->pd0 Reductive Elimination product Ar-NR2 arx Ar-X amine R2NH base Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Section 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an aryl or vinyl halide/triflate. Similar to the Buchwald-Hartwig reaction, this compound must first be converted to a suitable electrophile (e.g., aryl triflate). The reaction is known for its high functional group tolerance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Which boron reagent is best for Suzuki coupling with my 4-Fluoro-2-(trifluoromethyl)phenyl derivative?

A1: Arylboronic acids are the most common coupling partners. However, they can be prone to protodeboronation (replacement of the boronic acid group with hydrogen). Potassium aryltrifluoroborate salts or boronate esters (e.g., pinacol esters) are often more stable alternatives and can give more consistent results, particularly with challenging substrates.[5]

Q2: My Suzuki coupling reaction is not going to completion. What are the common issues?

A2: Incomplete conversion in Suzuki couplings can be due to several factors:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere.

  • Base and Solvent: The choice of base and solvent is crucial. A common combination is an aqueous solution of a base like K₂CO₃ or K₃PO₄ with a solvent like dioxane or THF. The water is important for the transmetalation step.

  • Poor Transmetalation: The transfer of the organic group from boron to palladium can be a rate-limiting step. The choice of base and the presence of water can significantly influence this step.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can sometimes be minimized by using a lower catalyst loading or by using a more stable boronate ester.

Q3: Can I run the Suzuki coupling at room temperature?

A3: While many Suzuki couplings require heating, catalyst systems with highly active phosphine ligands, such as P(t-Bu)₃ or PCy₃, have been developed that can facilitate the reaction at room temperature for reactive substrates.[6] However, for an electron-deficient substrate like a derivative of this compound, some heating is likely to be required to achieve a good yield in a reasonable time.

Data Presentation: Catalyst System Selection for Suzuki-Miyaura Coupling

The following table provides representative data for catalyst systems in the Suzuki-Miyaura coupling of 4-Fluoro-2-(trifluoromethyl)phenyl triflate with a generic arylboronic acid.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O901280-90
Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2.0)Toluene/H₂O1008>95
PdCl₂(dppf) (2)-Cs₂CO₃ (2.0)DMF/H₂O801685-95
[Pd(IPr)(μ-Cl)Cl]₂ (0.1)-K₃PO₄ (3.0)THF/H₂O6012>95
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-2-(trifluoromethyl)phenyl triflate

Materials:

  • 4-Fluoro-2-(trifluoromethyl)phenyl triflate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane and Water (4:1 mixture), deoxygenated

Procedure:

  • To a Schlenk tube, add the aryl triflate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the deoxygenated dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

G cluster_boron cluster_inputs cluster_outputs pd0 Pd(0)L2 oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X transmetalation Transmetalation Complex oxidative_addition->transmetalation + [R-B(OH)3]- transmetalation->pd0 Reductive Elimination product Ar-R boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate + OH- arx Ar-X

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Exothermic Reactions with 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing experiments involving 4-Fluoro-2-(trifluoromethyl)phenol, with a focus on identifying and controlling potential exothermic reactions.

Troubleshooting Guide for Exothermic Events

Unexpected temperature increases can indicate a potentially hazardous exothermic reaction. This guide provides immediate steps to take and subsequent troubleshooting.

Issue Possible Cause Immediate Action Follow-up / Prevention
Rapid, uncontrolled temperature rise in reaction mixture. Reaction is proceeding too quickly; inadequate cooling; incorrect reagent concentration.1. Immediately remove external heating sources. 2. Enhance cooling (e.g., add more ice to the bath, switch to a colder bath like dry ice/acetone). 3. If safe, slowly add a pre-cooled, inert solvent to dilute the reaction mixture.- Review the experimental protocol for recommended temperature ranges. - Ensure your cooling system is adequate for the scale of the reaction. - Add reagents dropwise or in small portions to control the reaction rate.
Gas evolution and pressure buildup in a sealed vessel. Decomposition of reagents or products; reaction producing gaseous byproducts at a high rate.1. DO NOT attempt to tighten the seal. 2. If the vessel has a pressure relief system, ensure it is functioning. 3. Cool the vessel externally to reduce the reaction rate. 4. If the situation escalates, evacuate the area and follow emergency protocols.- Never run reactions with the potential for gas evolution in a completely sealed system without a pressure relief mechanism. - Use a vented needle or a reflux condenser with a gas outlet.
Localized "hot spots" or charring in the reaction mixture. Poor mixing; heterogeneous reaction mixture.1. Increase the stirring rate to improve heat dissipation. 2. If possible and safe, add a small amount of an appropriate, pre-cooled solvent to improve homogeneity.- Ensure the stirrer and vessel geometry are appropriate for effective mixing. - For viscous mixtures, consider mechanical stirring over magnetic stirring.
Exotherm during workup (e.g., quenching). Rapid neutralization of strong acids or bases; reaction of unquenched reactive intermediates.1. Slow down the addition of the quenching agent. 2. Ensure the quenching solution is cold. 3. Perform the quench in a vessel with adequate cooling and stirring.- Always cool the reaction mixture before quenching. - Add the quenching agent slowly and monitor the temperature. - Be aware that quenching a reaction can itself be an exothermic process[1].

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazards are associated with its reactivity, particularly in exothermic reactions. While the compound itself is thermally stable to a certain point, its reactions can generate significant heat. Upon decomposition, which can be initiated by high temperatures, it may release hazardous substances such as hydrogen fluoride.

Q2: I am planning a reaction that is analogous to a diazotization. What precautions should I take?

A2: Diazotization reactions are known to be exothermic. It is crucial to maintain a low reaction temperature, typically at or below 0-5 °C. The diazotizing agent should be added slowly or portion-wise to a well-stirred solution of the amine to allow for effective heat dissipation. Continuous temperature monitoring is essential.

Q3: Are there specific reagents that are known to cause strong exothermic reactions with phenols like this one?

A3: Yes, strong oxidizing agents, strong bases, and some strong acids can react exothermically with phenols. Neutralization reactions, in particular, can generate significant heat. Always perform a small-scale trial and ensure adequate cooling when using such reagents with this compound for the first time.

Q4: How can I estimate the potential for a reaction to be exothermic?

A4: A thorough literature search on similar reactions is the first step. If data is unavailable, computational modeling can provide an estimate of the heat of reaction. For novel or scaled-up reactions, performing reaction calorimetry is the most reliable method to quantify the heat evolution and determine the thermal risk.

Q5: What is a "runaway reaction" and how can I prevent it?

A5: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, potentially causing vessel rupture or an explosion. Prevention involves:

  • Adequate Cooling: Ensuring the cooling capacity of your setup can handle the maximum expected heat output of the reaction.

  • Controlled Addition: Adding reagents slowly to control the reaction rate.

  • Dilution: Using an appropriate solvent to increase the thermal mass of the reaction mixture.

  • Monitoring: Continuously monitoring the reaction temperature.

Physicochemical and Thermochemical Data

The following table summarizes key physical and calculated thermochemical properties for this compound. Note that the thermochemical data are calculated properties and should be used as estimations.

PropertyValueUnitSource
Molecular FormulaC₇H₄F₄O-Cheméo[2]
Molecular Weight180.10 g/mol Cheméo[2]
Normal Melting Point (Tfus)324.09KCheméo[2]
Normal Boiling Point (Tboil)465.69KCheméo[2]
Enthalpy of Fusion (ΔfusH°)18.23kJ/molCheméo[2]
Enthalpy of Vaporization (ΔvapH°)42.56kJ/molCheméo[2]
Standard Gibbs Free Energy of Formation (ΔfG°)-820.18kJ/molCheméo[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-933.25kJ/molCheméo[2]

Experimental Protocols

Protocol: General Procedure for a Cooled Addition to Manage a Potential Exotherm

This protocol describes a general method for adding a reactive reagent to a solution of this compound under temperature control. This method is applicable to reactions where an exothermic event is anticipated.

Materials:

  • This compound

  • Reactive Reagent (e.g., strong base, acylating agent)

  • Anhydrous, inert solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnel or syringe pump

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water, dry ice-acetone)

Procedure:

  • Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, and a dropping funnel (or a septum for syringe pump addition). Ensure the setup is under an inert atmosphere.

  • Initial Cooling: Dissolve this compound in the chosen solvent in the flask. Begin stirring and cool the solution to the desired initial temperature (e.g., 0 °C) using the cooling bath.

  • Reagent Addition: Load the reactive reagent into the dropping funnel or syringe.

  • Controlled Addition: Begin adding the reagent dropwise to the stirred solution.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the desired temperature range. If the temperature rises more than a few degrees, pause the addition until it stabilizes.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the controlled temperature for the time specified in your protocol.

  • Workup: Proceed with the reaction workup, being mindful that quenching may also be exothermic and require cooling.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Potential Exothermic Reactions Lit_Search Literature Search for Similar Reactions Risk_Assessment Thermal Hazard Risk Assessment Lit_Search->Risk_Assessment Calorimetry Consider Reaction Calorimetry Risk_Assessment->Calorimetry Cooling Ensure Adequate Cooling Capacity Risk_Assessment->Cooling Calorimetry->Cooling Stirring Optimize Stirring for Heat Transfer Cooling->Stirring Monitoring Install Continuous Temperature Monitoring Stirring->Monitoring Controlled_Addition Slow, Controlled Reagent Addition Monitoring->Controlled_Addition Temp_Check Monitor Temperature Continuously Controlled_Addition->Temp_Check Temp_Check->Controlled_Addition Adjust Addition Rate Quench Controlled Quenching with Cooling Temp_Check->Quench

Caption: Workflow for Managing Potential Exothermic Reactions.

Troubleshooting_Logic Troubleshooting Logic for a Thermal Event Temp_Rise Uncontrolled Temperature Rise? Remove_Heat Remove External Heat Source Temp_Rise->Remove_Heat Yes Continue Continue with Caution Temp_Rise->Continue No Enhance_Cooling Enhance Cooling Remove_Heat->Enhance_Cooling Dilute Dilute with Cold Solvent (if safe) Enhance_Cooling->Dilute Stable Temperature Stabilized? Dilute->Stable Evacuate Evacuate Area Stable->Evacuate No Stable->Continue Yes

Caption: Troubleshooting Logic for a Thermal Event.

References

Water-sensitive reactions involving 4-Fluoro-2-(trifluoromethyl)phenol and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)phenol, focusing on its water-sensitive reactions and handling precautions.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to water?

A1: While specific studies on the water sensitivity of this compound are limited, based on data from analogous compounds like 2-(trifluoromethyl)phenol and 4-(trifluoromethyl)phenol, it is prudent to assume that it is sensitive to moisture, particularly under neutral to alkaline conditions.[1][2][3] The trifluoromethyl group can undergo hydrolysis, leading to the formation of fluoride ions and other degradation products.[1][2][3] Safety Data Sheets for related compounds often advise avoiding exposure to moist air or water.

Q2: What are the likely products of the reaction between this compound and water?

A2: Extrapolating from studies on similar trifluoromethylphenols, the primary reaction with water is expected to be the hydrolysis of the trifluoromethyl group.[1][2][3] This would likely lead to the formation of 4-Fluoro-2-carboxy-phenol (a derivative of salicylic acid) and fluoride ions. The reaction is anticipated to be more significant at a higher pH.[3]

Q3: What is the proposed mechanism for the hydrolysis of the trifluoromethyl group in phenols?

A3: For related trifluoromethylphenols, two primary mechanisms have been proposed for the hydrolysis and subsequent defluorination. One proposed mechanism for 4-(trifluoromethyl)phenol involves the formation of a quinone methide intermediate.[2] Another study suggests that the key defluorination step for trifluoromethylphenols proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination.[1] The deprotonation of the phenolic hydroxyl group is a critical step for the hydrolysis to occur.[1]

Q4: What are the general handling precautions for this compound?

A4: this compound is classified as a corrosive solid.[4] Standard handling precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acid chlorides.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no yield in a reaction where this compound is a starting material. The compound may have degraded due to exposure to moisture in solvents, reagents, or the atmosphere.Ensure all glassware is thoroughly dried (oven-dried or flame-dried under inert gas). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected byproducts. Hydrolysis of the trifluoromethyl group may have occurred, leading to the formation of 4-fluoro-2-carboxyphenol or other degradation products.Monitor the reaction by techniques like TLC or LC-MS to check for the appearance of more polar byproducts. If hydrolysis is suspected, rigorously exclude water from the reaction setup.
Inconsistent reaction outcomes. Variable amounts of water in different reaction setups could be leading to inconsistent levels of starting material degradation.Standardize the procedure for drying glassware, solvents, and handling of the reagent to ensure reproducibility.
The solid material appears discolored or has an unusual odor. This could be a sign of degradation due to improper storage and exposure to moisture and/or air.It is recommended to use a fresh container of the reagent. If that is not possible, the purity of the material should be checked by analytical methods such as NMR or melting point before use.

Quantitative Data on Hydrolysis of Related Compounds

The following table summarizes kinetic data for the hydrolysis of trifluoromethylphenols from published literature. This data can provide an estimate of the potential reactivity of this compound with water.

CompoundpHTemperature (°C)Half-life (t½)Primary Hydrolysis Product
2-(Trifluoromethyl)phenol7.4376.9 hoursSalicylic acid

Data extracted from a study on the mild hydrolysis of 2-trifluoromethylphenol.[3]

Experimental Protocols

Protocol for Handling this compound in a Water-Sensitive Reaction

This protocol outlines the general steps for setting up a reaction that is sensitive to moisture.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
  • Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon).
  • Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

2. Reagent and Solvent Preparation:

  • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
  • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven if they are thermally stable.

3. Reaction Setup:

  • Set up the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glove box.
  • If using a Schlenk line, equip the reaction flask with a septum for the introduction of liquid reagents via syringe.
  • Use a drying tube filled with a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture if a fully inert atmosphere setup is not available.

4. Addition of this compound:

  • If the reaction is conducted in a glove box, the solid can be weighed and added directly to the reaction flask.
  • If using a Schlenk line, the solid can be added under a positive flow of inert gas ("positive pressure addition"). Alternatively, it can be dissolved in an anhydrous solvent in a separate flask and transferred via cannula or syringe.

5. Reaction Monitoring and Work-up:

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).
  • Upon completion, the reaction may need to be quenched. The choice of quenching agent will depend on the specific reaction. Be mindful that adding an aqueous quenching solution will expose the reaction mixture to water.

Visualizations

logical_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glassware Dry Glassware (Oven or Flame-Dry) prep_solvents Use Anhydrous Solvents & Reagents prep_glassware->prep_solvents prep_atmosphere Establish Inert Atmosphere (N2/Ar) prep_solvents->prep_atmosphere add_reagent Add this compound (under inert atmosphere) prep_atmosphere->add_reagent run_reaction Run Reaction (Maintain inert atmosphere) add_reagent->run_reaction monitor Monitor Progress (TLC, LC-MS, etc.) run_reaction->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Extraction & Purification quench->extract analyze Analyze Product extract->analyze

Caption: Logical workflow for handling water-sensitive reactions.

troubleshooting_workflow start Reaction Issue Encountered (e.g., Low Yield, Byproducts) check_moisture Was moisture rigorously excluded? start->check_moisture check_reagent Is the starting material pure? check_moisture->check_reagent Yes improve_drying Action: Improve drying of glassware, solvents, and reagents. Use inert atmosphere techniques. check_moisture->improve_drying No use_fresh_reagent Action: Use a fresh batch of This compound. check_reagent->use_fresh_reagent No analyze_byproducts Action: Analyze byproducts to identify degradation products. check_reagent->analyze_byproducts Yes outcome_success Outcome: Improved Reaction improve_drying->outcome_success use_fresh_reagent->outcome_success outcome_fail Outcome: Issue Persists analyze_byproducts->outcome_fail Further investigation needed

References

Validation & Comparative

A Comparative Guide to Trifluoromethylation: Togni's Reagent vs. Umemoto's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (-CF3) group can be a transformative step in molecular design, significantly enhancing metabolic stability, bioavailability, and binding affinity. The choice of the trifluoromethylating agent is therefore a critical decision in the synthetic workflow. This guide provides an objective comparison of two of the most prominent classes of electrophilic trifluoromethylating agents: the hypervalent iodine-based Togni's reagents and the sulfonium salt-based Umemoto's reagents. This comparison is supported by experimental data, detailed methodologies, and mechanistic visualizations to inform reagent selection for specific synthetic challenges.

Performance Comparison: Reactivity and Scope

Togni's reagents and Umemoto's reagents are both powerful tools for electrophilic trifluoromethylation, yet they exhibit distinct reactivity profiles and substrate preferences. Togni's reagents are known for their versatility, participating in both electrophilic and radical pathways, which allows for a broad range of applications including the trifluoromethylation of C-H bonds.[1] Umemoto's reagents, on the other hand, are recognized for their high reactivity and efficacy in the trifluoromethylation of a wide array of nucleophiles, often providing excellent yields where other reagents may fall short.[2]

Data Presentation: Quantitative Comparison of Yields

The following tables summarize the performance of Togni's and Umemoto's reagents in the trifluoromethylation of various key substrate classes. Yields are highly dependent on the specific reagent derivative, substrate, and reaction conditions.

Table 1: Trifluoromethylation of β-Ketoesters

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Sulfonium SaltUmemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Sulfonium SaltUmemoto Reagent IV (S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)Sodium salt of ethyl 2-oxocyclohexanecarboxylate84[1][3]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[4]

Table 2: Trifluoromethylation of Other Nucleophiles

Reagent ClassSpecific ReagentSubstrateProduct TypeYield (%)Reference
Hypervalent IodineTogni ReagentIndolesC2-Trifluoromethylated Indoles5-90[5]
Hypervalent IodineTogni Reagent2,4,6-trimethylphenolC-Trifluoromethylated Phenol-[6]
Sulfonium SaltUmemoto ReagentHeterocycle-substituted arenes (Pd(II)-catalyzed)ortho-Trifluoromethylated ArenesGood[4][6]
Hypervalent IodineTogni ReagentHeterocycle-substituted arenes (Pd(II)-catalyzed)ortho-Trifluoromethylated Arenes11[4][6]
Hypervalent IodineTogni ReagentAliphatic and Aromatic ThiolsS-Trifluoromethylated Thiols51-99[6]
Sulfonium SaltUmemoto Reagent IVp-Hydroquinone2-CF3-1,4-hydroquinone78[3]
Sulfonium SaltUmemoto Reagent IV4-tert-ButylanilineTrifluoromethylated Aniline91[3]
Sulfonium SaltUmemoto Reagent IVN-HydroxylamineN-(Trifluoromethoxy)amine93[3]

Reaction Mechanisms

The distinct reactivity of Togni's and Umemoto's reagents stems from their different mechanisms of trifluoromethyl group transfer.

Togni's Reagent: A Dualistic Approach

Togni's reagents can react through two primary pathways depending on the reaction conditions and the nature of the substrate.

Togni_Mechanism Togni Togni's Reagent (Hypervalent Iodine-CF3) Radical_Pathway Radical Pathway Togni->Radical_Pathway Radical Precursor Electrophilic_Pathway Electrophilic Pathway Togni->Electrophilic_Pathway Electrophilic CF3 Source Product_Electrophilic Trifluoromethylated Product Togni->Product_Electrophilic SET Single Electron Transfer (SET) e.g., with Cu(I) Radical_Pathway->SET Lewis_Acid Lewis Acid Activation Electrophilic_Pathway->Lewis_Acid CF3_Radical •CF3 SET->CF3_Radical Nucleophile_Radical Nucleophile (e.g., Alkene) Nucleophile_Radical->CF3_Radical Reaction Product_Radical Trifluoromethylated Product CF3_Radical->Product_Radical Lewis_Acid->Togni Activates Nucleophile_Electrophilic Nucleophile (e.g., Enolate) Nucleophile_Electrophilic->Togni Nucleophilic Attack

Caption: Reaction pathways of Togni's reagent.

In the radical pathway , often initiated by a single electron transfer (SET) agent like a copper(I) salt, the Togni reagent generates a trifluoromethyl radical (•CF3).[7] This highly reactive species can then engage in a variety of transformations, including the trifluoromethylation of alkenes and arenes.

The electrophilic pathway typically involves the activation of the Togni reagent by a Lewis acid, enhancing the electrophilicity of the trifluoromethyl group.[3] This facilitates nucleophilic attack by substrates such as enolates, phenols, and thiols.

Umemoto's Reagent: A Direct Nucleophilic Attack

The mechanism for trifluoromethylation with Umemoto's reagents is generally considered to be a direct backside nucleophilic attack on the trifluoromethyl group. Computational studies suggest that this SN2-type pathway is energetically more favorable than a frontside attack or a single electron transfer mechanism.[8][9]

Umemoto_Mechanism Umemoto Umemoto's Reagent (Sulfonium Salt) Transition_State Transition State [Nu---CF3---SAr2]⁻ Umemoto->Transition_State Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Backside Attack Product Trifluoromethylated Product (Nu-CF3) Transition_State->Product Byproduct Diaryl Sulfide (Ar2S) Transition_State->Byproduct

Caption: Mechanism of trifluoromethylation with Umemoto's reagent.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for trifluoromethylation using Togni's and Umemoto's reagents.

Trifluoromethylation of an Enamine using Togni Reagent II

This procedure describes the copper-catalyzed trifluoromethylation of an enamine substrate.[10][11]

Materials:

  • Enamine substrate (1.0 mmol)

  • Togni Reagent II (1.2 mmol)

  • Copper(I) iodide (CuI) (0.2 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the enamine substrate (1.0 mmol) in DCE (10 mL) under an inert atmosphere, add Togni Reagent II (1.2 mmol) and CuI (0.2 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Trifluoromethylation of a β-Ketoester using Umemoto Reagent IV

This protocol details the trifluoromethylation of a β-ketoester via its sodium salt.

Materials:

  • α-Acetyl-γ-butyrolactone (1.59 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (3.17 mmol)

  • Umemoto Reagent IV (1.90 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of α-acetyl-γ-butyrolactone (1.59 mmol) in anhydrous DMF (4 mL) under an inert atmosphere, add sodium hydride (3.17 mmol) at room temperature and stir for 15 minutes.

  • Cool the reaction mixture to -45 °C.

  • Add Umemoto Reagent IV (1.90 mmol) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Conclusion and Recommendations

Both Togni's and Umemoto's reagents are indispensable tools for modern trifluoromethylation chemistry. The choice between them should be guided by the specific synthetic target and the nature of the substrate.

  • Umemoto's reagents and their more reactive derivatives are generally the preferred choice for the high-yield trifluoromethylation of activated methylene compounds like β-ketoesters. [1] Their high electrophilicity and predictable backside attack mechanism make them highly effective for a broad range of nucleophiles.[2]

  • Togni's reagents offer greater versatility, with the ability to participate in both electrophilic and radical pathways. This dual reactivity makes them suitable for a wider variety of transformations, including the direct C-H trifluoromethylation of heterocycles, a reaction not readily achieved with Umemoto's reagents under similar conditions.[1]

Researchers should carefully consider the substrate class, the desired type of chemical bond formation (e.g., C-CF3, S-CF3), and the overall synthetic strategy when selecting the optimal trifluoromethylating agent. For challenging trifluoromethylations of activated C-H bonds or when radical pathways are desired, Togni's reagents are a powerful option. For the efficient and high-yielding trifluoromethylation of a diverse range of nucleophiles, particularly enolates, Umemoto's reagents often prove to be the superior choice.

References

A Comparative Analysis of the Biological Activities of 4-Fluoro-2-(trifluoromethyl)phenol and its Non-fluorinated Analog, 2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Fluoro-2-(trifluoromethyl)phenol and its non-fluorinated counterpart, 2-(trifluoromethyl)phenol. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties and biological activities. This comparison aims to shed light on the effects of para-fluorination on a 2-(trifluoromethyl)phenol scaffold, offering insights for drug discovery and development. While direct comparative studies with extensive experimental data are limited, this guide synthesizes available information on related compounds and outlines relevant experimental protocols to facilitate further research.

The trifluoromethyl group (-CF3) is a well-known bioisostere for a methyl group and is often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The addition of a fluorine atom can further influence these properties.

Data Presentation: Comparative Biological Activity

To facilitate future comparative studies, the following table outlines the types of data that should be collected.

Biological ActivityMetricThis compound2-(trifluoromethyl)phenolReference Compound
Antimicrobial Activity
Staphylococcus aureusMIC (µg/mL)Data NeededData NeededVancomycin
Escherichia coliMIC (µg/mL)Data NeededData NeededCiprofloxacin
Cytotoxicity
Human Cancer Cell Line (e.g., HeLa)IC50 (µM)Data NeededData NeededDoxorubicin
Normal Human Cell Line (e.g., HEK293)IC50 (µM)Data NeededData NeededDoxorubicin
Enzyme Inhibition
Target Enzyme (e.g., Cyclooxygenase-2)Kᵢ (nM)Data NeededData NeededCelecoxib

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant.

Experimental Protocols

To generate the comparative data outlined above, the following detailed experimental methodologies are recommended.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[2]

Materials:

  • Test compounds (this compound and 2-(trifluoromethyl)phenol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4]

Enzyme Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of a compound on a specific enzyme. The specific substrate and reaction conditions will depend on the enzyme being studied.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Test compounds

  • Assay buffer

  • 96-well plates

  • Microplate reader capable of detecting the product formation (e.g., absorbance or fluorescence)

  • Positive control inhibitor

Procedure:

  • Enzyme and Compound Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the rate of product formation over time using the microplate reader.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme kinetic models.[5][6]

Mandatory Visualization

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of chemical compounds.

G Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A Synthesis & Purification of This compound C Stock Solution Preparation A->C B Synthesis & Purification of 2-(trifluoromethyl)phenol B->C D Antimicrobial Susceptibility (MIC Determination) C->D E Cytotoxicity Screening (IC50 Determination) C->E F Enzyme Inhibition (Ki Determination) C->F G Quantitative Data Collection (MIC, IC50, Ki) D->G E->G F->G H Comparative Analysis of Fluorinated vs. Non-fluorinated Analog G->H I Structure-Activity Relationship (SAR) Analysis H->I G Hypothetical Apoptotic Pathway cluster_0 Cellular Stress Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Activation A Test Compound (e.g., this compound) B Reactive Oxygen Species (ROS) Generation A->B C Mitochondrial Membrane Potential Disruption B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

References

A comparative study of trifluoromethylating agents for drug development.

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The selection of an appropriate trifluoromethylating agent is a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of the leading trifluoromethylating agents, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. The performance of these agents is evaluated with supporting experimental data, detailed protocols for key reactions, and mechanistic visualizations to aid researchers in making informed decisions for their drug development projects.

Performance Comparison of Trifluoromethylating Agents

The efficacy of a trifluoromethylating agent is highly dependent on the substrate and reaction conditions. Below is a comparative summary of the performance of key electrophilic, nucleophilic, and radical agents on representative substrates.

Table 1: Electrophilic Trifluoromethylation of β-Ketoesters
Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Sulfonium SaltUmemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[2][3]
Sulfonium SaltUmemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[1]

For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally provide higher yields compared to hypervalent iodine reagents like Togni's.[1]

Table 2: Nucleophilic Trifluoromethylation of Carbonyls
ReagentSubstrateCatalyst/InitiatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF₃)BenzaldehydeTetrabutylammonium fluoride (TBAF)95[4]
Ruppert-Prakash Reagent (TMSCF₃)AcetophenonePotassium carbonate (K₂CO₃)92[4]
Fluoroform (CF₃H)BenzaldehydePotassium tert-butoxide (t-BuOK)93[4]

Both the Ruppert-Prakash reagent and fluoroform-based systems are highly effective for the nucleophilic trifluoromethylation of aldehydes and ketones.[4]

Table 3: Radical C-H Trifluoromethylation of Heterocycles
ReagentSubstrateConditionsYield (%)Reference
Langlois Reagent (CF₃SO₂Na)4-tert-butylpyridinetBuOOH, CH₂Cl₂/H₂O75[4]
Togni Reagent I4-tert-butylpyridinephotoredox catalysisLow to no yield[4]
Umemoto Reagent4-tert-butylpyridinephotoredox catalysisLow to no yield[4]

For the direct C-H trifluoromethylation of heterocycles, radical methods employing the cost-effective and stable Langlois reagent offer a robust and operationally simple alternative.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of trifluoromethylation reactions. The following are representative protocols for each class of reagent.

Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester with a Umemoto Reagent

This procedure outlines the trifluoromethylation of a pre-formed sodium salt of a β-ketoester using a highly reactive Umemoto-type reagent.[1]

Materials:

  • Sodium salt of ethyl 2-oxocyclohexanecarboxylate

  • Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare the sodium salt of the β-ketoester (ethyl 2-oxocyclohexanecarboxylate).

  • Treat the ketoester salt with Umemoto Reagent IV in DMF.

  • Stir the reaction mixture, maintaining the temperature between -20 °C and room temperature.

  • Upon completion, work up the reaction to isolate the α-trifluoromethyl-β-ketoester product.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde with the Ruppert-Prakash Reagent (TMSCF₃)

This protocol is a standard procedure for the nucleophilic trifluoromethylation of aldehydes.[4]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the aldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Add TMSCF₃ (1.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Radical C-H Trifluoromethylation of a Heterocycle with the Langlois Reagent

This protocol describes a general method for the direct trifluoromethylation of C-H bonds in heterocyclic compounds.[4]

Materials:

  • Heterocycle (e.g., 4-tert-butylpyridine)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois Reagent)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH₂Cl₂) and Water

Procedure:

  • To a biphasic mixture of the heterocycle (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated heterocycle.

Mechanistic Overview and Visualizations

Understanding the reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the general pathways for each class of trifluoromethylating agent.

Electrophilic Trifluoromethylation Workflow

electrophilic_trifluoromethylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Nu Nucleophile (Nu⁻) Attack Nucleophilic Attack Nu->Attack E_CF3 Electrophilic CF₃ Reagent (e.g., Togni, Umemoto) E_CF3->Attack Product Trifluoromethylated Product (Nu-CF₃) Attack->Product Byproduct Reagent Byproduct Attack->Byproduct

General workflow for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylation Workflow

General workflow for nucleophilic trifluoromethylation.
Radical Trifluoromethylation Workflow

radical_trifluoromethylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Substrate Substrate (e.g., Arene) Radical_Addition Radical Addition Substrate->Radical_Addition Rad_CF3_Source Radical CF₃ Source (e.g., Langlois Reagent) Radical_Generation CF₃ Radical Generation Rad_CF3_Source->Radical_Generation Initiator Initiator (e.g., Oxidant) Initiator->Radical_Generation Radical_Generation->Radical_Addition CF₃• Product Trifluoromethylated Product Radical_Addition->Product

General workflow for radical trifluoromethylation.

Impact of Trifluoromethylation in Drug Design: A Signaling Pathway Perspective

The introduction of a trifluoromethyl group can significantly enhance a drug's interaction with its biological target. For instance, in the development of kinase inhibitors, a trifluoromethyl group can increase the binding affinity by forming favorable interactions within the ATP-binding pocket of the enzyme, thereby blocking the downstream signaling pathway that contributes to disease progression.

drug_target_interaction cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action Kinase Kinase Enzyme Substrate Substrate Protein Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Drug CF₃-containing Inhibitor Drug->Kinase High Affinity Binding

Impact of a CF₃-containing inhibitor on a kinase pathway.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Fluoro-2-(trifluoromethyl)phenol is critical for accurate research outcomes and product development. This guide provides a comprehensive comparison of established analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an optimal method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of common analytical techniques applicable to the quantification of fluorinated phenolic compounds. While specific performance for this compound may vary, this data, based on structurally similar molecules, provides a reliable framework for method selection.[1][2]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.997> 0.999
Accuracy (% Recovery) 95-105%97-103%98-102%
Precision (RSD%) < 5%< 3%< 2%
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL~0.3 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.[1] The following sections outline methodologies adapted from established methods for related phenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely used for the quantification of phenolic compounds due to their inherent UV absorbance.[3]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (1 mg/mL). Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.[3]

  • Liquid Samples (e.g., plasma, urine): Perform a protein precipitation by adding a threefold volume of cold acetonitrile. Vortex the mixture and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for pre-concentration.[1]

  • Solid Samples: Develop a suitable extraction procedure based on the sample matrix, potentially involving solid-phase extraction (SPE) or liquid-liquid extraction.

2. HPLC Conditions:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set at the absorbance maximum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, particularly for complex matrices. Derivatization is often necessary to improve the volatility and thermal stability of phenolic compounds.[2]

1. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in a suitable solvent like dichloromethane.

  • To 1 mL of each standard and sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2] Other potential derivatization reagents include diazomethane or α-bromo-2,3,4,5,6-penta-fluorotoluene (pentafluorobenzyl bromide, PFBBr).[4]

  • Cap the vials tightly and heat at 70°C for 30 minutes.[2]

  • Cool the vials to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for trace-level quantification in complex biological or environmental matrices due to its superior sensitivity and selectivity.[1][2]

1. Sample Preparation:

  • Sample preparation protocols are similar to those for HPLC-UV, including protein precipitation for biological fluids and appropriate extraction techniques for solid samples.[1]

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Precipitation Sample->Extraction Filtration Filtration / Dilution Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV UV Detection HPLC->UV Chromatogram Chromatogram UV->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: A general workflow for the quantification of this compound using HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS Mass Spectrometry (EI, SIM) GC->MS MassSpec Mass Spectrum MS->MassSpec Quantification Quantification (Calibration Curve) MassSpec->Quantification Result Result Quantification->Result Final Concentration

Caption: A typical workflow for GC-MS analysis, including a crucial derivatization step for phenolic compounds.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Precipitation Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MSMS Tandem MS (ESI, MRM) LC->MSMS MRM_Data MRM Chromatogram MSMS->MRM_Data Quantification Quantification (Internal Standard) MRM_Data->Quantification Result Result Quantification->Result Final Concentration

Caption: The workflow for highly sensitive and selective quantification using LC-MS/MS.

References

Limited Direct Experimental Data on Cross-Reactivity of 4-Fluoro-2-(trifluoromethyl)phenol Derivatives Necessitates Comparative Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a scarcity of direct experimental studies on the cross-reactivity of 4-Fluoro-2-(trifluoromethyl)phenol derivatives. To provide a useful comparative guide for researchers, scientists, and drug development professionals, this document synthesizes information from studies on structurally similar phenolic compounds. The following guide presents illustrative cross-reactivity data and detailed experimental protocols to serve as a practical resource for designing and interpreting cross-reactivity studies.

The inclusion of a trifluoromethyl group in pharmaceutical candidates is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the structural similarities among phenolic compounds can lead to cross-reactivity with various biological targets, which is a critical factor in assessing the specificity and potential off-target effects of a drug candidate.[3]

Comparative Cross-Reactivity Data (Illustrative)

Due to the limited direct experimental data for this compound derivatives, the following table summarizes hypothetical cross-reactivity data for a structurally related compound, 4-Fluoro-2-(4-methoxybenzyl)phenol, and two other related phenolic compounds. This data is based on typical findings for this class of compounds and is intended for illustrative purposes.[3] The percentage of cross-reactivity is determined relative to the binding affinity for the primary target.

CompoundPrimary TargetOff-Target 1Off-Target 2Off-Target 3
4-Fluoro-2-(4-methoxybenzyl)phenol Target X < 0.1% 1.5% 0.5%
2-BenzylphenolTarget X< 0.5%3.2%1.8%
4-MethoxyphenolTarget X< 0.1%0.8%0.2%

Note: This data is for illustrative purposes and should be confirmed by specific experimental studies.[3]

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental methods.[3] A commonly used method to evaluate the binding affinity and potential cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the cross-reactivity of test compounds by measuring their ability to compete with a biotinylated ligand for binding to a target protein coated on a microplate.

Materials:

  • High-binding 96-well microplates

  • Recombinant target protein

  • Biotinylated ligand for the target protein

  • Test compounds (e.g., this compound derivatives)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)[3]

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with wash buffer to remove unbound protein.[3]

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add serial dilutions of the test compounds and a fixed concentration of the biotinylated ligand to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping Reaction: Add stop solution to each well to stop the reaction, which will turn the color to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding affinity of the test compound.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the competitive ELISA protocol described above.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection A Coat Plate with Target Protein B Wash Plate A->B C Block Plate B->C D Wash Plate C->D E Add Test Compounds & Biotinylated Ligand D->E F Wash Plate E->F G Add Streptavidin-HRP F->G H Wash Plate G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Factors that can influence the cross-reactivity of phenolic compounds include the nature and position of substituents on the aromatic ring. For instance, electron-donating groups might enhance interactions with biological targets, while electron-withdrawing groups, such as the trifluoromethyl group, can alter binding affinities and specificities.[3] Given the significant role of the trifluoromethyl group in modern drug design, a thorough understanding of the cross-reactivity profile of this compound derivatives is essential for a comprehensive safety and efficacy assessment.[1][2] Researchers are encouraged to utilize the provided protocols to generate specific data for their compounds of interest.

References

A Comparative Guide to Modern Trifluoromethylation Reagents for the Synthesis of 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in the development of pharmaceuticals and agrochemicals, offering enhanced metabolic stability, lipophilicity, and binding affinity. The synthesis of 4-fluoro-2-(trifluoromethyl)phenol is a key transformation, providing a valuable building block for more complex molecules. This guide presents an objective comparison of modern trifluoromethylation reagents—Togni's, Umemoto's, and Langlois' reagents—for the direct C-H trifluoromethylation of 4-fluorophenol.

Performance Comparison of Trifluoromethylation Reagents

The choice of reagent for the ortho-trifluoromethylation of 4-fluorophenol is critical and depends on the desired reaction pathway—electrophilic or radical—and the specific reaction conditions. While direct comparative studies on 4-fluorophenol are limited, data from reactions with structurally similar phenols provide valuable insights into the potential performance of these reagents.

Reagent ClassSpecific ReagentReaction TypeTypical SubstrateAnticipated Yield for this compoundKey Features
Hypervalent Iodine Togni's Reagent IIElectrophilicPhenolatesModerate[1][2]Prefers ortho-substitution on p-substituted phenols.[1][2]
Sulfonium Salts Umemoto's Reagent IIElectrophilicElectron-rich arenesModerate to GoodHigh thermal stability and reactivity.
Sulfinate Salts Langlois' ReagentRadicalElectron-rich arenesModerate[3]Cost-effective and stable radical precursor.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these trifluoromethylation reactions. The following protocols are representative for each class of reagent, adapted for the synthesis of this compound from 4-fluorophenol.

Trifluoromethylation using Togni's Reagent II (Electrophilic)

This protocol is based on the known reactivity of Togni's Reagent II with p-substituted phenols, favoring ortho-trifluoromethylation.[1][2]

Reaction Scheme:

Procedure:

  • To a solution of 4-fluorophenol (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) is added a non-nucleophilic base (e.g., sodium hydride, 1.1 mmol) at 0 °C to form the corresponding phenoxide.

  • Togni's Reagent II (1.2 mmol) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Trifluoromethylation using Umemoto's Reagent II (Electrophilic)

This protocol is adapted from general procedures for the trifluoromethylation of electron-rich arenes using Umemoto's reagents.

Reaction Scheme:

Procedure:

  • In a reaction vessel, 4-fluorophenol (1.0 mmol) and Umemoto's Reagent II (1.2 mmol) are dissolved in a polar aprotic solvent (e.g., DMF or NMP).

  • A suitable base (e.g., potassium carbonate, 2.0 mmol) is added to the mixture.

  • The reaction is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification by column chromatography yields the desired this compound.

Trifluoromethylation using Langlois' Reagent (Radical)

This protocol is based on the radical trifluoromethylation of electron-rich aromatic compounds using sodium trifluoromethanesulfinate (Langlois' Reagent).[3]

Reaction Scheme:

Procedure:

  • To a mixture of 4-fluorophenol (1.0 mmol) and Langlois' Reagent (sodium trifluoromethanesulfinate, 2.0 mmol) in a suitable solvent system (e.g., a mixture of acetonitrile and water) is added an oxidizing agent (e.g., tert-butyl hydroperoxide or sodium persulfate, 2.5 mmol).

  • A catalytic amount of a metal salt (e.g., copper(I) iodide or iron(II) sulfate) may be added to initiate the radical formation.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by an appropriate analytical technique.

  • Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The final product, this compound, is isolated by column chromatography.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of a trifluoromethylation strategy, the following diagrams illustrate the general experimental workflow and the key decision-making factors.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Reagent (Togni's, Umemoto's, or Langlois') reagents Prepare Substrate (4-Fluorophenol) & Reagents start->reagents setup Reaction Setup (Solvent, Temperature, Atmosphere) reagents->setup monitor Monitor Progress (TLC, GC-MS) setup->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

A generalized experimental workflow for trifluoromethylation.

decision_tree start Select Trifluoromethylation Reagent node_pathway Desired Reaction Pathway? start->node_pathway node_electrophilic Electrophilic node_pathway->node_electrophilic Electrophilic node_radical Radical node_pathway->node_radical Radical node_reagent_electrophilic Consider Togni's or Umemoto's Reagents node_electrophilic->node_reagent_electrophilic node_reagent_radical Consider Langlois' Reagent node_radical->node_reagent_radical node_conditions_togni Mild conditions, ortho-selectivity desired? node_reagent_electrophilic->node_conditions_togni node_conditions_umemoto High thermal stability and reactivity needed? node_reagent_electrophilic->node_conditions_umemoto node_conditions_langlois Cost-effectiveness and stability are priorities? node_reagent_radical->node_conditions_langlois togni Togni's Reagent node_conditions_togni->togni Yes umemoto Umemoto's Reagent node_conditions_umemoto->umemoto Yes langlois Langlois' Reagent node_conditions_langlois->langlois Yes

Decision-making for selecting a trifluoromethylation reagent.

References

In-Vitro vs. In-Vivo Efficacy: A Comparative Analysis of Kinase Inhibitors Derived from Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory setting to a complex biological system is paramount. This guide provides a comparative analysis of the in-vitro and in-vivo studies of two prominent multi-kinase inhibitors, Sorafenib and Regorafenib. The synthesis of these compounds involves precursors structurally related to 4-Fluoro-2-(trifluoromethyl)phenol, highlighting the importance of this chemical scaffold in modern drug discovery.

This report details the in-vitro activity and in-vivo efficacy of Sorafenib and Regorafenib, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key signaling pathways and workflows.

Comparative Analysis of In-Vitro and In-Vivo Performance

Sorafenib and Regorafenib are potent inhibitors of multiple kinases involved in tumor progression, including those associated with cell proliferation and angiogenesis. Their efficacy has been extensively evaluated in both preclinical and clinical settings.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro and in-vivo studies of Sorafenib and Regorafenib, providing a direct comparison of their potency and effectiveness.

Table 1: In-Vitro Kinase Inhibition Profile

Kinase TargetSorafenib (IC50)Regorafenib (IC50)
VEGFR-190 nM1.5 nM
VEGFR-220 nM4.2 nM
VEGFR-315 nM4.6 nM
PDGFR-β57 nM22 nM
c-KIT68 nM7 nM
RAF-16 nM2.5 nM
B-RAF22 nM13 nM
RET-1.5 nM
TIE2-1.4 nM

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical or cell-based assays.

Table 2: In-Vitro Anti-Proliferative Activity

Cell Line (Cancer Type)Sorafenib (IC50)Regorafenib (IC50)
HepG2 (Hepatocellular Carcinoma)~6 µMNot explicitly stated
HCT-116 (Colorectal Carcinoma)-2.6 - 10 µM
MC38 (Murine Colon Adenocarcinoma)-~5 µM
Various Neuroblastoma Cell Lines-Varies

IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.

Table 3: In-Vivo Tumor Growth Inhibition

Xenograft Model (Cancer Type)CompoundDosageTumor Growth Inhibition
HT-29 (Colon)SorafenibNot specifiedSignificant inhibition
Orthotopic GlioblastomaSorafenibSystemic deliverySignificant suppression
Patient-Derived CRC XenograftsRegorafenibNot specifiedSignificant inhibition
Murine CRC Liver MetastasisRegorafenib3 mg/kg daily~50% inhibition
Orthotopic NeuroblastomaRegorafenibNot specifiedEffective against tumors

Tumor growth inhibition is typically measured as a percentage reduction in tumor volume or weight compared to a control group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for in-vitro and in-vivo studies of Sorafenib and Regorafenib.

In-Vitro Experimental Protocols

Kinase Inhibition Assays:

  • Methodology: The inhibitory activity of the compounds against various kinases is determined using biochemical assays. Recombinant human kinases are incubated with the test compound at various concentrations and a specific substrate in the presence of ATP. The kinase activity is then measured by quantifying the phosphorylation of the substrate, often using methods like ELISA or radiometric assays. The IC50 value is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay:

  • Methodology: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound or vehicle control for a specified period (e.g., 48-72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan crystals. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In-Vivo Experimental Protocols

Xenograft Tumor Models:

  • Methodology: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Sorafenib or Regorafenib) orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle. Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Sorafenib and Regorafenib and a general workflow for their evaluation.

Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_processes Cellular Processes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS PDGFR->Angiogenesis KIT c-KIT KIT->RAS TIE2 TIE2 TIE2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib_Regorafenib Sorafenib / Regorafenib Sorafenib_Regorafenib->VEGFR inhibit Sorafenib_Regorafenib->PDGFR inhibit Sorafenib_Regorafenib->KIT inhibit Sorafenib_Regorafenib->TIE2 inhibit Sorafenib_Regorafenib->RAF inhibit

Caption: Multi-kinase inhibition by Sorafenib and Regorafenib.

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Kinase_Assay Kinase Inhibition Assays (IC50 Determination) Cell_Proliferation Cell Proliferation Assays (e.g., MTT) Kinase_Assay->Cell_Proliferation Leads to Xenograft_Model Xenograft Tumor Model (e.g., Mice) Cell_Proliferation->Xenograft_Model Promising candidates advance to Efficacy_Study Tumor Growth Inhibition (Efficacy Assessment) Xenograft_Model->Efficacy_Study Allows for

Caption: General workflow for evaluating kinase inhibitors.

Comparative analysis of electrophilic trifluoromethylating reagents.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Electrophilic Trifluoromethylating Reagents

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF3) group is a critical strategy for modulating the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, lipophilicity, and bioavailability.[1][2] The selection of an appropriate trifluoromethylating reagent is a crucial decision in any synthetic workflow. This guide provides an objective comparison of the most prominent classes of electrophilic trifluoromethylating reagents, supported by experimental data, detailed methodologies, and mechanistic visualizations to inform reagent selection.

Overview of Key Reagent Classes

Electrophilic trifluoromethylation has been dominated by two main classes of reagents: hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[1][3] Other important reagents include the pioneering Yagupolskii's sulfonium salts and Shibata's sulfoximine-based reagents.[4] While primarily a precursor for the trifluoromethyl radical, Langlois' reagent is often compared due to its wide applicability and low cost.[5][6]

  • Togni's Reagents (Hypervalent Iodine): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I), are valued for their bench-top stability, broad functional group tolerance, and commercial availability.[7] They can participate in both electrophilic and radical pathways, offering versatile reactivity.[1][3]

  • Umemoto's Reagents (Sulfonium Salts): S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, are recognized for their high thermal stability and potent electrophilicity, enabling the trifluoromethylation of a wide range of nucleophiles.[8][9] The reactivity of these reagents can be tuned by modifying the substituents on the dibenzothiophene core.[10][11]

  • Yagupolskii's Reagents (Sulfonium Salts): Developed in 1984, diaryl(trifluoromethyl)sulfonium salts were the first effective electrophilic trifluoromethylating agents, successfully used for the trifluoromethylation of soft nucleophiles like thiophenolates.[8][12][13]

  • Shibata's Reagents (Sulfoximine-based): These shelf-stable and commercially available reagents represent another class of effective electrophilic CF3 donors.[4][14]

  • Langlois' Reagent (Radical Precursor): Sodium trifluoromethanesulfinate (Langlois' reagent) is an inexpensive and stable solid that, upon oxidation, generates a trifluoromethyl radical (CF3•).[5][6] It is highly effective for the trifluoromethylation of electron-rich arenes and heterocycles.[5]

Data Presentation: Comparative Performance

The choice of reagent is highly dependent on the substrate and desired reaction conditions. The following tables summarize quantitative data from comparative studies on common substrates.

Table 1: Trifluoromethylation of β-Ketoesters
Reagent ClassSpecific ReagentSubstrateYield (%)Reference(s)
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow / Inefficient[15]
Sulfonium SaltUmemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[15]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltEthyl 2-oxocyclohexanecarboxylate>95[8][14][15]
Sulfonium SaltUmemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate94[15]

Summary: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their more reactive derivatives generally provide significantly higher yields compared to hypervalent iodine reagents like Togni's.[15]

Table 2: Trifluoromethylation of Thiols
Reagent ClassSpecific ReagentSubstrateYield (%)Reference(s)
Hypervalent IodineTogni Reagent I (37)4-methylbenzenethiol99[8][13]
Hypervalent IodineTogni Reagent I (37)1-dodecanethiol91[8][13]
Radical PrecursorLanglois' Reagent4-methoxythiophenol81[16]
Radical PrecursorLanglois' ReagentThiophenol76[16]

Summary: Both hypervalent iodine reagents and radical precursors are highly effective for S-trifluoromethylation. Togni's reagent provides excellent yields for both aromatic and aliphatic thiols under mild conditions.[8][13] Langlois' reagent, under photoredox catalysis, is also a robust method for this transformation.[16]

Mechanistic Pathways and Visualization

The reaction mechanism for electrophilic trifluoromethylation is complex and not always straightforward. Depending on the reagent, substrate, and reaction conditions, the transfer of the CF3 group can occur via two primary pathways: a polar, Sₙ2-type electrophilic attack or a single-electron transfer (SET) process that generates a trifluoromethyl radical (CF3•).[1][4][12]

G cluster_0 General Trifluoromethylation Pathways reagent Electrophilic Reagent (R-CF3) product1 Trifluoromethylated Product (Nu-CF3) reagent->product1 [CF3δ+] radical CF3• Radical reagent->radical - e- nucleophile Nucleophile (Nu:) nucleophile->product1 product2 Trifluoromethylated Product (Nu-CF3) nucleophile->product2 - e-, - H+ path1_label Polar / SN2-like path2_label Single Electron Transfer (SET) radical->product2

Caption: Generalized pathways for electrophilic trifluoromethylation.

Experimental Protocols

Protocol 1: Trifluoromethylation of a β-Ketoester with Umemoto Reagent IV

This procedure outlines the trifluoromethylation of a pre-formed sodium enolate of a β-ketoester using a highly reactive Umemoto-type reagent.[15]

Objective: To synthesize an α-trifluoromethyl-β-ketoester.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sodium hydride (NaH)

  • Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aq. NH4Cl, brine, MgSO4)

Procedure:

  • Prepare the sodium salt of the β-ketoester by reacting ethyl 2-oxocyclohexanecarboxylate with NaH in anhydrous DMF.

  • Cool the resulting solution to -20 °C.

  • Add Umemoto Reagent IV to the cooled solution of the ketoester salt in DMF.

  • Stir the reaction mixture, allowing it to warm slowly from -20 °C to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Perform an aqueous workup, extracting the product with diethyl ether. Wash the organic layer with water and brine, dry over MgSO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the α-trifluoromethyl-β-ketoester.

Protocol 2: Kinetic Comparison of Reagent Reactivity

To objectively compare the reactivity of different electrophilic trifluoromethylating reagents, a standardized kinetic experiment using a stopped-flow spectrophotometer can be employed.[1]

G cluster_workflow Kinetic Comparison Workflow prep Prepare Solutions 1. Reagent in DMSO 2. Nucleophile in DMSO mix Rapid Mixing in Stopped-Flow Spectrophotometer prep->mix monitor Monitor Absorbance Decay of Nucleophile over Time mix->monitor fit Fit Data to First-Order Exponential Decay (Get k_obs) monitor->fit calc Calculate Second-Order Rate Constant (k2) k2 = k_obs / [Reagent] fit->calc compare Compare k2 Values for Different Reagents calc->compare

Caption: Workflow for kinetic comparison of trifluoromethylating reagents.

Objective: To determine the second-order rate constant (k₂) for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile.[1]

Materials:

  • Electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent)

  • Reference nucleophile (e.g., a colored, stable carbanion like the anion of 2-methyl-1,3-indandione)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide, DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare separate stock solutions of the electrophilic reagent and the reference nucleophile in anhydrous DMSO under an inert atmosphere.

  • Load the solutions into the syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions in the instrument's observation cell.

  • Monitor the disappearance of the colored nucleophile by measuring the change in absorbance at its λ_max over time.

  • Fit the resulting absorbance vs. time data to a first-order exponential decay curve to obtain the pseudo-first-order rate constant (k_obs).[1]

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the electrophilic trifluoromethylating reagent (which is in excess).[1]

  • Repeat the experiment with different reagents under identical conditions to establish a quantitative, comparative reactivity scale.

Conclusion and Reagent Selection

The selection of an optimal electrophilic trifluoromethylating reagent requires careful consideration of the substrate, desired reaction pathway (electrophilic vs. radical), and practical factors like cost and stability.

  • For activated C-H bonds (e.g., β-ketoesters): Umemoto-type sulfonium salts often demonstrate superior reactivity and provide higher yields than Togni's reagents.[15]

  • For heteroatom nucleophiles (e.g., thiols, alcohols, sulfonic acids): Togni's hypervalent iodine reagents are exceptionally effective and versatile, reacting smoothly under mild conditions.[7][8][13]

  • For electron-rich (hetero)arenes: The radical pathway offered by the inexpensive and stable Langlois' reagent is a robust and operationally simple choice.[5][15]

Ultimately, consulting the primary literature for specific substrate classes and reaction conditions is essential for successful synthesis. This guide provides a foundational framework for understanding the key differences and performance characteristics of the major electrophilic trifluoromethylating reagents used in modern chemistry.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-(trifluoromethyl)phenol: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Fluoro-2-(trifluoromethyl)phenol, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the safety data sheet (SDS), this compound is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove all contaminated clothing and shoes and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

Spill Response Protocol

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3][4]

  • Cleanup: For solid spills, carefully sweep up the material and shovel it into a suitable, labeled container for disposal. Avoid creating dust.[2] For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict compliance with all federal, state, and local environmental regulations. This chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][6]

  • Waste Collection:

    • Designated Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste.[7]

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Corrosive," "Toxic").[8]

    • Segregation: Do not mix with incompatible chemicals. Store incompatible wastes separately to prevent dangerous reactions.[7]

  • Storage:

    • Secure Closure: Keep the waste container tightly closed except when adding waste.[7]

    • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

    • Location: Store the container in a designated, well-ventilated area away from heat and ignition sources.

  • Final Disposal:

    • Professional Service: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[8]

    • Documentation: Complete all necessary waste manifest forms as required by your institution and regulatory agencies to ensure cradle-to-grave tracking of the waste.[8]

Hazard Data Summary

The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Acute Dermal Toxicity Harmful in contact with skin.[2]
Skin Corrosion/Irritation Causes severe skin burns.[2]
Serious Eye Damage Causes serious eye damage.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_spill Spill Response cluster_collection Routine Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Generate this compound Waste A->B C Is this a spill? B->C D Contain and Clean Up Spill using appropriate absorbents C->D Yes F Collect waste in a designated, chemically compatible container C->F No E Collect cleanup materials in a labeled hazardous waste container D->E I Arrange for pickup by a licensed hazardous waste disposal service E->I G Label container with 'Hazardous Waste' and full chemical name F->G H Store in secondary containment in a designated area G->H H->I J Complete all required waste manifest documentation I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluoro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluoro-2-(trifluoromethyl)phenol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier and Properties

PropertyValue
Molecular Formula C7H4F4O[1]
Molecular Weight 180.10 g/mol [1]
CAS Number 130047-19-7[1]
Appearance White Solid[2]
Odor Phenolic[2]
Hazard Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2]

  • Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE strategy is essential to minimize exposure.[3] The following personal protective equipment must be worn at all times when handling this chemical.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may offer short-term protection. For prolonged contact, consult the glove manufacturer’s chemical resistance guide for the most suitable material.[3] Gloves must be inspected prior to use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat worn over personal clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[3]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[3]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[3]

3. Handling Procedures:

  • Avoid breathing dust or vapors.[5]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Keep the container tightly closed when not in use.[2][5]

Emergency and First Aid Measures

Immediate medical attention is required for all exposure incidents.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with soap and plenty of water. Call a physician immediately.[1][2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Spill Cleanup:

  • For small spills, sweep up the solid material, avoiding dust formation, and shovel it into suitable, labeled containers for disposal.[1]

  • For large spills, evacuate the area and contact emergency services.[3]

  • Do not let the chemical enter drains.[7]

2. Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[2]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

  • Ensure that all Federal and Local regulations regarding the disposal of this material are followed.[4]

  • Contaminated packaging should be disposed of in the same manner as the product itself.[4][7]

Safe_Handling_Workflow prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe 1. Assess Risks handling Chemical Handling (In Fume Hood) ppe->handling 2. Enter Work Area use Experimental Use handling->use 3. Proceed with Work spill Spill Occurs use->spill Potential Event decon Decontamination use->decon 4. After Use cleanup Spill Cleanup (Absorb & Collect) spill->cleanup Follow Spill Protocol waste Waste Collection (Labeled Container) cleanup->waste decon->waste 5. Collect Waste end End of Process decon->end 7. Doff PPE & Wash Hands disposal Dispose via Licensed Contractor waste->disposal 6. Segregate & Store disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.